Product packaging for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)(Cat. No.:CAS No. 92220-65-0)

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Numéro de catalogue: B1142161
Numéro CAS: 92220-65-0
Poids moléculaire: 536.0 g/mol
Clé InChI: ORDROLZETYMBQO-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), also known as Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), is a useful research compound. Its molecular formula is C22H16ClIrN2 and its molecular weight is 536.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16ClIrN2 B1142161 Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) CAS No. 92220-65-0

Propriétés

Numéro CAS

92220-65-0

Formule moléculaire

C22H16ClIrN2

Poids moléculaire

536.0 g/mol

Nom IUPAC

chloroiridium(2+);bis(2-phenylpyridine)

InChI

InChI=1S/2C11H8N.ClH.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h2*1-6,8-9H;1H;/q2*-1;;+3/p-1

Clé InChI

ORDROLZETYMBQO-UHFFFAOYSA-M

SMILES canonique

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir]

Synonymes

di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer_x000B_2-Phenylpyridine Iridium Complex; _x000B__x000B_

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), a pivotal organometallic complex in modern chemistry.

Core Molecular Structure

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), often abbreviated as [Ir(ppy)₂Cl]₂, is a dimeric organoiridium(III) complex. The core structure consists of two iridium centers bridged by two chloride ligands. Each iridium atom is further coordinated by two 2-(2-pyridinyl)phenyl (ppy) ligands, which act as bidentate C^N cyclometalating ligands. This coordination environment results in a distorted octahedral geometry around each iridium atom. The complex has the chemical formula C₄₄H₃₂Cl₂Ir₂N₄ and a molecular weight of 1072.09 g/mol .[1]

Structural Analogues and Key Bond Parameters
ParameterBond Length (Å) / Angle (°)Description
Ir-C1.988 - 2.023Bond distance between the iridium center and the carbon atom of the phenyl ring of the ppy ligand.
Ir-N2.035 - 2.059Bond distance between the iridium center and the nitrogen atom of the pyridinyl ring of the ppy ligand.
Ir-Cl2.494 - 2.536Bond distance between the iridium center and the bridging chloride ligand.
N-Ir-C79.9 - 83.1Bite angle of the bidentate ppy ligand.
Cl-Ir-Cl81.34 - 82.2Angle between the two bridging chloride ligands around the iridium center.

Data sourced from crystallographic analysis of formylated analogues of [Ir(ppy)₂Cl]₂.[2]

Experimental Protocols

Synthesis of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

The following protocol is a standard method for the synthesis of the title compound, adapted from established procedures for similar iridium dimers.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-phenylpyridine (ppyH)

  • 2-ethoxyethanol

  • Water

  • Methanol

  • Dichloromethane

  • Hexane

  • Nitrogen gas supply

  • Standard reflux apparatus

  • Schlenk line equipment

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • A mixture of Iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (4.0 eq) is suspended in a 3:1 mixture of 2-ethoxyethanol and water.

  • The reaction mixture is degassed with nitrogen for 15 minutes.

  • The mixture is then heated to reflux under a nitrogen atmosphere for 12-24 hours, during which a yellow precipitate forms.

  • After cooling to room temperature, the precipitate is collected by filtration and washed sequentially with methanol and water.

  • The crude product is purified by column chromatography on silica gel using a dichloromethane/hexane solvent system.

  • The solvent is removed from the collected fractions using a rotary evaporator to yield the pure product as a yellow powder.

Characterization Methods

The synthesized complex is typically characterized by the following spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the identity and purity of the complex by analyzing the chemical shifts and coupling constants of the protons and carbons in the ppy ligands.

  • Mass Spectrometry: To determine the molecular weight of the complex and confirm its dimeric nature.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and to verify the empirical formula.

Applications and Signaling Pathways

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is a versatile precursor and catalyst in several fields, most notably in the development of Organic Light-Emitting Diodes (OLEDs) and in photocatalysis.

Photocatalytic Cycle

The photocatalytic activity of iridium complexes like [Ir(ppy)₂Cl]₂ is driven by their ability to absorb visible light and initiate redox reactions. The general mechanism is depicted below.

Photocatalytic_Cycle Ir(III) Ir(III) Ir(III)->Ir(III) Light (hν) Ir(IV) Ir(IV) Ir(III)->Ir(IV) Oxidative Quenching Ir(III)* Ir(III)* Sub_red Substrate (reduced) Ir(IV)->Ir(III) Reduction Sub_ox Substrate (oxidized) Sub_red->Sub_ox e⁻

Caption: Generalized photocatalytic cycle of an iridium(III) complex.

Upon absorption of light, the iridium(III) complex is excited to a long-lived triplet state, [Ir(III)*]. This excited state can then participate in an electron transfer process. In an oxidative quenching cycle, the excited complex is oxidized to Ir(IV) by an electron acceptor. The resulting oxidized iridium complex then oxidizes a substrate, returning to its ground state and completing the catalytic cycle.

Organic Light-Emitting Diode (OLED) Fabrication Workflow

[Ir(ppy)₂Cl]₂ serves as a key precursor for the synthesis of highly efficient phosphorescent emitters used in OLEDs. The general workflow for fabricating a multilayer OLED device is outlined below.

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition & Encapsulation ITO_Substrate ITO-coated Glass Substrate Cleaning Cleaning & Plasma Treatment ITO_Substrate->Cleaning HTL Hole Transport Layer (HTL) Cleaning->HTL EML Emissive Layer (EML) (Host + Iridium Complex) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Metal Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: A typical workflow for the fabrication of a multilayer OLED.

The fabrication process begins with a transparent conductive substrate, typically indium tin oxide (ITO) coated glass, which is thoroughly cleaned. Subsequently, various organic layers, including a hole transport layer (HTL), the emissive layer (EML) containing the iridium complex doped in a host material, a hole blocking layer (HBL), and an electron transport layer (ETL), are deposited in a high-vacuum environment. Finally, an electron injection layer (EIL) and a metal cathode are deposited, followed by encapsulation to protect the device from environmental degradation.

References

An In-depth Technical Guide to Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) (CAS No. 92220-65-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, uses, and experimental applications of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), CAS Number 92220-65-0. This dimeric iridium(III) complex, often abbreviated as [Ir(ppy)₂Cl]₂, is a pivotal precursor and catalyst in the fields of organic electronics, photoredox catalysis, and materials science. This document consolidates key physicochemical data, details experimental protocols for its use, and presents visual diagrams of its mechanistic pathways to serve as a vital resource for researchers and developers.

Chemical Identity and Properties

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is an organometallic compound featuring two iridium centers bridged by chloride ligands.[1][2] Each iridium atom is also coordinated to two 2-phenylpyridine (ppy) ligands.[1][2]

Table 1: Physicochemical Properties of CAS No. 92220-65-0

PropertyValueReference(s)
CAS Number 92220-65-0[1][2]
Molecular Formula C₄₄H₃₂Cl₂Ir₂N₄[1][2]
Molecular Weight 1072.09 g/mol [1][2]
Synonyms [(ppy)₂IrCl]₂, Tetrakis(2-phenylpyridine-C2,N')(µ-dichloro)diiridium(III)[3]
Appearance Yellow to light orange or green crystalline powder[4]
Melting Point >300°C[5]
Solubility Slightly soluble in dichloromethane and pyridine[5]
Photocatalyst Activation 465 nm[2]

Table 2: Safety Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H335: May cause respiratory irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Applications and Uses

This iridium complex is a versatile tool in several advanced research and development areas:

  • Organic Light-Emitting Diodes (OLEDs): It serves as a key precursor for the synthesis of highly efficient phosphorescent emitters in OLEDs.[2][6] The resulting iridium(III) complexes are crucial for achieving high quantum efficiencies in display and lighting technologies.

  • Photoredox Catalysis: [Ir(ppy)₂Cl]₂ and its derivatives are widely used as photocatalysts in a variety of organic transformations. Upon irradiation with visible light, it can initiate single-electron transfer processes, enabling reactions such as C-H activation and asymmetric alkylations.[2][7][8]

  • Catalysis: Beyond photoredox reactions, this complex is an effective catalyst for various organic reactions, most notably C-H activation processes, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and fine chemicals.[2][4]

  • Material Science: It is utilized in the synthesis of advanced materials, including novel polymers and nanomaterials with unique optical and physical properties.[2][4]

  • Photovoltaics: The incorporation of this iridium complex into the active layer of organic solar cells (OSCs) has been shown to improve light absorption and charge transport properties, leading to higher power conversion efficiencies.[4]

  • Analytical Chemistry: It can be used as a luminescent probe for the detection and quantification of various substances in fluorescence-based assays.[2]

Experimental Protocols

General Synthesis of Cationic Iridium(III) Complexes from [Ir(ppy)₂Cl]₂

This protocol outlines a general procedure for the synthesis of a monomeric iridium(III) complex using [Ir(ppy)₂Cl]₂ as the starting material.

Materials:

  • Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

  • Desired ancillary ligand (e.g., a bipyridine or phenanthroline derivative) (2 equivalents)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hexafluorophosphate (NH₄PF₆) (for counterion exchange)

  • Argon or Nitrogen gas

  • Standard reflux and purification apparatus (e.g., round-bottom flask, condenser, magnetic stirrer, column chromatography setup)

Procedure:

  • In a round-bottom flask, dissolve [Ir(ppy)₂Cl]₂ (1 equivalent) and the ancillary ligand (2 equivalents) in a mixture of dichloromethane and methanol (typically a 1:1 or 2:1 ratio).[9]

  • Purge the flask with an inert gas (Argon or Nitrogen) for several minutes.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 2-20 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9][10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a counterion exchange is desired, add a saturated aqueous solution of NH₄PF₆ dropwise and stir for an additional 1-2 hours.[10] A precipitate should form.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or neutral alumina, or by recrystallization from a suitable solvent system (e.g., DCM/hexane or DCM/acetonitrile).[9][10]

Experimental Workflow for Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve [Ir(ppy)₂Cl]₂ (1 eq) and Ligand (2 eq) in DCM/MeOH B Purge with Inert Gas (Ar or N₂) A->B C Reflux for 2-20 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Optional: Add NH₄PF₆ (aq) E->F G Remove Solvent in vacuo F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Final Product H->I

General workflow for the synthesis of Iridium(III) complexes.

Signaling and Mechanistic Pathways

Photoredox Catalytic Cycle

[Ir(ppy)₂Cl]₂ is a precursor to many active photocatalysts, such as [Ir(ppy)₂(dtb-bpy)]⁺. The general mechanism for these iridium-based photocatalysts involves the absorption of visible light to generate an excited state with potent redox properties.

The following diagram illustrates a generic photoredox catalytic cycle involving an iridium(III) complex.

G Ir_III [Ir(III)] Ir_III_star *[Ir(III)] Ir_III->Ir_III_star hν (Visible Light) Ir_II [Ir(II)] Ir_III_star->Ir_II SET (Reductive Quenching) Ir_III_star->Ir_II Sub_A Substrate A Ir_II->Ir_III SET Ir_II->Ir_III A_radical A• Sub_A->A_radical e⁻ Product Product A_radical->Product + Substrate B Sub_B Substrate B

Generalized photoredox catalytic cycle (reductive quenching).
Mechanism in Photodynamic Therapy

In the context of photodynamic therapy, the iridium complex can generate reactive oxygen species (ROS) upon irradiation, which can induce apoptosis in cancer cells.

The process involves:

  • Excitation: The iridium complex absorbs light, transitioning to an excited state.

  • Energy Transfer: The excited complex transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

  • Cellular Damage: Singlet oxygen and other ROS can then oxidize various cellular components, such as lipids, proteins, and nucleic acids, leading to cytotoxicity and cell death.

G Ir_complex Iridium Complex (Ground State) Excited_Ir Excited Iridium Complex Ir_complex->Excited_Ir Light (hν) Excited_Ir->Ir_complex Energy Transfer O2 Molecular Oxygen (³O₂) Singlet_O2 Singlet Oxygen (¹O₂) O2->Singlet_O2 Cell_Death Oxidative Stress & Cell Death (Apoptosis) Singlet_O2->Cell_Death Oxidation Cell_Components Cellular Components (Lipids, Proteins, DNA) Cell_Components->Cell_Death

Mechanism of ROS generation in photodynamic therapy.

Conclusion

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is a cornerstone compound in modern chemistry, with its significance spanning from the creation of next-generation electronics to the development of novel synthetic methodologies. Its rich photophysical properties and catalytic activity make it an invaluable asset for researchers. This guide serves as a foundational resource to facilitate its effective application in the laboratory and to inspire further innovation.

References

The Dawn of a New Light: A Technical Guide to the Discovery and History of Cyclometalated Iridium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of cyclometalated iridium compounds. From their initial synthesis to their current, wide-ranging applications, this document provides a comprehensive overview of the core chemistry, key developmental milestones, and detailed experimental protocols that have established these complexes as indispensable tools in modern science.

A Historical Overview: The Genesis of Cyclometalated Iridium Chemistry

The journey of cyclometalated iridium compounds began with early explorations into organometallic chemistry. A pivotal moment in this field was the work of Nonoyama in 1974, which reported the synthesis and characterization of chloro-bridged iridium(III) dimers, such as [Ir(bzq)2(μ-Cl)]2 (where bzq is benzo[h]quinoline).[1] This work laid the foundational groundwork for the synthesis of a vast array of cyclometalated iridium complexes. These early discoveries demonstrated the remarkable stability and unique photophysical properties that arise from the direct bonding of iridium to a carbon atom of an organic ligand, a defining feature of cyclometalation.

The true potential of these compounds began to be unlocked in the late 1990s and early 2000s with their application in organic light-emitting diodes (OLEDs). Researchers discovered that the strong spin-orbit coupling of the iridium atom facilitates highly efficient intersystem crossing from the singlet to the triplet excited state, leading to intense phosphorescence with quantum efficiencies approaching 100%.[2] This breakthrough has made cyclometalated iridium(III) complexes the cornerstone of modern OLED technology, enabling vibrant and energy-efficient displays.

Following their success in materials science, the unique properties of cyclometalated iridium compounds have been leveraged in a multitude of other scientific disciplines. Their long-lived excited states and potent redox capabilities have made them powerful photoredox catalysts for a wide range of organic transformations. Furthermore, their intense and environmentally sensitive luminescence has been exploited for the development of sophisticated chemosensors and bioimaging agents, allowing for the visualization of cellular structures and the detection of biologically important molecules.[3][4][5] More recently, their potential as therapeutic agents, particularly in photodynamic therapy and as anticancer drugs, has become an active and promising area of research.[6][7]

Historical_Timeline cluster_1970s 1970s cluster_1990s_2000s Late 1990s - Early 2000s cluster_2000s_Present 2000s - Present Y1974 1974: Nonoyama reports the synthesis of chloro-bridged iridium(III) dimers. OLEDs Discovery of highly efficient phosphorescence, leading to OLED applications. Y1974->OLEDs Pioneering Synthesis Catalysis Emergence as powerful photoredox catalysts. OLEDs->Catalysis Expanding Applications Sensing Development of chemosensors and bioimaging agents. OLEDs->Sensing Therapeutics Exploration in photodynamic therapy and as anticancer agents. OLEDs->Therapeutics

A timeline of key discoveries in cyclometalated iridium chemistry.

The Core Chemistry: Understanding Cyclometalation

Cyclometalation is an intramolecular organometallic reaction that involves the formation of a chelate ring containing a metal-carbon bond. In the context of iridium chemistry, this typically involves the activation of a C-H bond on an aromatic or heterocyclic ligand, leading to the formation of a stable, five- or six-membered ring. The most common class of ligands are 2-phenylpyridines (ppy) and their derivatives, which coordinate to the iridium center through the nitrogen of the pyridine ring and a carbon of the phenyl ring.

The resulting cyclometalated iridium(III) complexes typically adopt a pseudo-octahedral geometry. The electronic properties of these complexes, including their absorption and emission characteristics, can be finely tuned by modifying the cyclometalating (C^N) and ancillary (X^Y) ligands. The highest occupied molecular orbital (HOMO) is generally a mixture of iridium d-orbitals and the π-orbitals of the phenyl ring of the cyclometalating ligand, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the π*-orbitals of the pyridine ring of the C^N ligand and the ancillary ligand.[8] This spatial separation of the HOMO and LUMO gives rise to a metal-to-ligand charge transfer (MLCT) excited state, which is crucial for their phosphorescent properties.

Cyclometalation_Mechanism reagents IrCl3·nH2O + 2-phenylpyridine (ppyH) intermediate Intermediate Complex reagents->intermediate Coordination cyclometalation Intramolecular C-H Activation (Cyclometalation) intermediate->cyclometalation product Cyclometalated Iridium(III) Complex cyclometalation->product Formation of Ir-C bond

The general mechanism of the cyclometalation reaction.

Quantitative Data Summary

The photophysical properties of cyclometalated iridium complexes are highly tunable, making them suitable for a wide range of applications. The following table summarizes key quantitative data for a selection of representative compounds.

Complexλem (nm)ΦPLτ (μs)Reference
fac-Ir(ppy)₃510~1.01.9[9]
(ppy)₂Ir(acac)5140.41.1[9]
(tpy)₂Ir(acac)5550.22.5[9]
(bzq)₂Ir(acac)5900.13.8[9]
[Ir(dfppy)₂(dtbbpy)]PF₆470, 4980.612.3N/A
[Ir(ppy)₂(dmb)]⁺N/AN/AN/A[10]
[Ir(ppy)₂(phen)]PF₆N/AN/AN/A[10]
[Ir(ppy)₂(Ph₂phen)]PF₆N/AN/AN/A[10]

Note: λem = Emission Maximum, ΦPL = Photoluminescence Quantum Yield, τ = Excited-State Lifetime. ppy = 2-phenylpyridine, tpy = 2-(p-tolyl)pyridine, bzq = benzo[h]quinoline, acac = acetylacetonate, dfppy = 2-(2,4-difluorophenyl)pyridine, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine, dmb = 4,4'-dimethyl-2,2'-bipyridine, phen = 1,10-phenanthroline, Ph₂phen = 4,7-diphenyl-1,10-phenanthroline. Data for some complexes were not available in the provided search results.

Experimental Protocols

The synthesis of cyclometalated iridium complexes typically follows a two-step procedure: 1) the synthesis of a chloro-bridged iridium(III) dimer, followed by 2) the cleavage of the dimer with an ancillary ligand to form the desired monomeric complex. The following is a representative protocol for the synthesis of the widely studied complex, (ppy)₂Ir(acac).

Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂(μ-Cl)]₂

This procedure is based on the well-established Nonoyama reaction.[1][9]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-phenylpyridine (ppyH)

  • 2-ethoxyethanol

  • Water (deionized)

  • Argon or Nitrogen gas

Procedure:

  • A mixture of IrCl₃·nH₂O (1.0 mmol) and 2-phenylpyridine (2.5 mmol) is suspended in a 3:1 (v/v) mixture of 2-ethoxyethanol and water (20 mL).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) under an inert atmosphere for 12-24 hours, during which a yellow precipitate forms.

  • After cooling to room temperature, the yellow precipitate is collected by filtration.

  • The solid is washed sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

  • The resulting yellow powder, [Ir(ppy)₂(μ-Cl)]₂, is dried under vacuum.

Synthesis of the Monomeric Complex, (ppy)₂Ir(acac)

Materials:

  • [Ir(ppy)₂(μ-Cl)]₂

  • Acetylacetone (acacH)

  • Sodium carbonate (Na₂CO₃)

  • 2-ethoxyethanol

  • Argon or Nitrogen gas

Procedure:

  • The chloro-bridged dimer [Ir(ppy)₂(μ-Cl)]₂ (0.5 mmol), acetylacetone (1.2 mmol), and sodium carbonate (2.5 mmol) are suspended in 2-ethoxyethanol (20 mL).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • The reaction mixture is heated to reflux under an inert atmosphere for 12-18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of dichloromethane and hexanes) to afford the pure (ppy)₂Ir(acac) complex as a bright yellow solid.

Experimental_Workflow cluster_step1 Step 1: Dimer Synthesis cluster_step2 Step 2: Monomer Synthesis start_dimer Mix IrCl3·nH2O and ppyH in 2-ethoxyethanol/water reflux_dimer Reflux under inert atmosphere start_dimer->reflux_dimer filter_dimer Filter and wash precipitate reflux_dimer->filter_dimer product_dimer [Ir(ppy)2(μ-Cl)]2 filter_dimer->product_dimer start_monomer Mix Dimer, acacH, and Na2CO3 in 2-ethoxyethanol product_dimer->start_monomer Use as starting material reflux_monomer Reflux under inert atmosphere start_monomer->reflux_monomer purify_monomer Purify by column chromatography reflux_monomer->purify_monomer product_monomer (ppy)2Ir(acac) purify_monomer->product_monomer

A general workflow for the synthesis of (ppy)2Ir(acac).

Conclusion and Future Outlook

The discovery and development of cyclometalated iridium compounds represent a significant achievement in inorganic and materials chemistry. Their exceptional photophysical properties, coupled with their high stability and tunability, have revolutionized the field of organic electronics and opened up new avenues in catalysis, sensing, and medicine. As our understanding of the fundamental structure-property relationships in these complexes continues to grow, we can anticipate the design and synthesis of even more sophisticated and functional iridium-based materials. The future of cyclometalated iridium chemistry promises exciting new applications in areas such as theranostics, artificial photosynthesis, and advanced molecular machines, further solidifying their importance in addressing contemporary scientific and technological challenges.

References

Theoretical Insights into Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), a prominent organometallic compound with significant applications in organic light-emitting diodes (OLEDs) and catalysis. This document summarizes the computational methodologies employed to investigate its electronic structure and photophysical properties, presenting key quantitative data from theoretical studies on closely related iridium(III) complexes.

Introduction to Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), often abbreviated as [Ir(ppy)₂Cl]₂, is a dimeric iridium(III) complex. Its structure features two iridium centers bridged by chloride ligands, with each iridium atom coordinated to two cyclometalated 2-phenylpyridine (ppy) ligands.[1] This compound serves as a crucial precursor in the synthesis of highly efficient phosphorescent emitters for OLEDs and as a catalyst in various organic transformations, including C-H activation.[2][3]

Key Properties:

PropertyValue
Chemical Formula C₄₄H₃₂Cl₂Ir₂N₄[1][4][5][6]
Molecular Weight 1072.09 g/mol [1][4][5][6]
CAS Number 92220-65-0[1][2][4][5]
Appearance Solid[5]
Photocatalyst Activation 465 nm[1][5]

Theoretical and Computational Methodologies

The theoretical investigation of [Ir(ppy)₂Cl]₂ and related cyclometalated iridium(III) complexes predominantly relies on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These computational methods provide valuable insights into the geometric, electronic, and photophysical properties of these compounds.

Ground State Properties: Density Functional Theory (DFT)

DFT is widely employed to determine the ground-state electronic structure and optimized geometry of iridium complexes.

Typical Experimental Protocol for DFT Calculations:

  • Functional Selection: The B3LYP hybrid functional is a common choice for these systems.

  • Basis Set Selection: For the iridium atom, effective core potentials (ECPs) such as the Los Alamos National Laboratory 2-double-ζ (LANL2DZ) are used to account for relativistic effects. For lighter atoms like C, H, N, and Cl, Pople-style basis sets like 6-31G(d) or 6-31+G(d) are frequently employed.[2]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[2]

  • Solvent Effects: The influence of a solvent is often incorporated using a continuum model, such as the Polarizable Continuum Model (PCM).

DFT_Workflow start Initial Molecular Structure functional Select Functional (e.g., B3LYP) start->functional basis_set Select Basis Set (e.g., LANL2DZ for Ir, 6-31G(d) for others) functional->basis_set optimization Geometry Optimization basis_set->optimization frequency Frequency Calculation optimization->frequency solvent Incorporate Solvent Model (e.g., PCM) frequency->solvent end Optimized Ground State (Geometry, Energies) solvent->end

Caption: A typical workflow for DFT calculations on iridium complexes.
Excited State Properties: Time-Dependent DFT (TD-DFT)

TD-DFT is the primary tool for investigating the electronic excited states and, consequently, the photophysical properties such as absorption and emission spectra.

Typical Experimental Protocol for TD-DFT Calculations:

  • Ground State Optimization: An optimized ground-state geometry is obtained from DFT calculations as the starting point.

  • Excitation Energy Calculation: TD-DFT is used to calculate the vertical excitation energies to the lowest singlet and triplet excited states.[2]

  • Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum.

  • Excited State Optimization: The geometry of the lowest triplet state (T₁) is often optimized to study phosphorescence.

  • Emission Energy Calculation: The energy difference between the optimized T₁ state and the ground state at the T₁ geometry provides the phosphorescence emission energy.

  • Analysis of Molecular Orbitals: The nature of the electronic transitions (e.g., metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intra-ligand (IL) transitions) is determined by analyzing the molecular orbitals involved.

TDDFT_Workflow start Optimized Ground State (from DFT) calc_abs Calculate Vertical Excitations (Singlets and Triplets) start->calc_abs opt_t1 Optimize Lowest Triplet State (T1) start->opt_t1 sim_abs Simulate Absorption Spectrum calc_abs->sim_abs analyze_mo Analyze Molecular Orbitals (Characterize Transitions) calc_abs->analyze_mo end Photophysical Properties (Absorption, Emission, Transition Nature) sim_abs->end calc_em Calculate Emission Energy (T1 -> S0) opt_t1->calc_em sim_em Simulate Emission Spectrum calc_em->sim_em calc_em->analyze_mo sim_em->end analyze_mo->end

Caption: A general workflow for TD-DFT calculations of photophysical properties.

Theoretical Data on Related Iridium(III) Complexes

While detailed theoretical data specifically for the dimeric [Ir(ppy)₂Cl]₂ is not extensively published, numerous studies on related mononuclear cyclometalated iridium(III) complexes provide valuable comparative insights. The following tables summarize representative calculated data for such complexes.

Calculated Bond Lengths and Angles

The table below presents typical calculated bond lengths and angles for a generic mononuclear [Ir(ppy)₂(L)] complex, where L is an ancillary ligand. These values are crucial for validating the computational methodology against experimental X-ray crystallography data.

ParameterTypical Calculated Value
Bond Lengths (Å)
Ir-C(ppy)2.00 - 2.10
Ir-N(ppy)2.05 - 2.15
Ir-L (N-donor)2.10 - 2.20
Ir-L (O-donor)2.15 - 2.25
Bond Angles (º)
C-Ir-N (bite angle)78 - 82
N-Ir-N (trans)170 - 180
C-Ir-C (trans)170 - 180
Calculated Photophysical Properties

The photophysical properties of iridium(III) complexes are of paramount interest for their applications in OLEDs. TD-DFT calculations are instrumental in predicting these properties.

PropertyTypical Calculated Value Range
Absorption Wavelength (λ_abs, nm)
¹MLCT/¹LLCT350 - 450
³MLCT/³LLCT450 - 550
Emission Wavelength (λ_em, nm) 500 - 650
Singlet-Triplet Energy Gap (ΔE_S1-T1, eV) 0.2 - 0.5
HOMO Energy (eV) -5.0 to -6.0
LUMO Energy (eV) -2.0 to -3.0
HOMO-LUMO Gap (eV) 2.5 - 3.5

Note: The specific values are highly dependent on the nature of the ancillary and cyclometalating ligands.

Electronic Transitions and Molecular Orbitals

Theoretical studies reveal that the low-energy absorption and emission of these complexes are typically dominated by a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* transitions. The highest occupied molecular orbital (HOMO) is usually localized on the iridium d-orbitals and the phenyl ring of the ppy ligand, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the pyridinyl ring of the ppy ligand and the ancillary ligand.

MO_Transitions homo HOMO (d(Ir) + π(ppy-phenyl)) lumo LUMO (π*(ppy-pyridinyl)) homo->lumo homo_es lumo_es lumo_es->homo_es

Caption: Schematic of electronic transitions in a typical Ir(ppy)₂ complex.

Conclusion

Theoretical studies based on DFT and TD-DFT provide a powerful framework for understanding and predicting the properties of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) and its derivatives. These computational approaches allow for the rational design of new iridium complexes with tailored electronic and photophysical properties for advanced applications in optoelectronics and catalysis. While specific theoretical data for the dimeric complex remains a subject for further investigation, the extensive knowledge gained from related mononuclear systems offers a solid foundation for future research and development.

References

Solubility Profile of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), a pivotal organometallic complex in the fields of photocatalysis, organic light-emitting diodes (OLEDs), and photodynamic therapy. Understanding the solubility of this complex, commonly abbreviated as [Ir(ppy)₂Cl]₂, is critical for its effective application in various research and development endeavors, ensuring optimal performance and reproducibility of experimental results.

Introduction to the Solubility of Iridium Complexes

The solubility of iridium(III) complexes is a crucial parameter that dictates their utility in a wide array of applications. For instance, in homogeneous catalysis, the catalyst must be soluble in the reaction medium to ensure high catalytic activity and selectivity. In the fabrication of OLEDs, the solubility of the emissive material influences the film-forming properties and the overall device efficiency. Furthermore, in the context of drug development, particularly for photodynamic therapy, the solubility of the photosensitizer in biologically relevant media is a prerequisite for its therapeutic efficacy. Inadequate consideration of solubility can lead to experimental inconsistencies and may mask the true potential of these versatile complexes.

Solubility of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Direct quantitative solubility data for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) in a range of common organic solvents is not extensively reported in the peer-reviewed literature. However, qualitative assessments from various sources provide a general understanding of its solubility profile. The complex is generally described as having limited solubility in many common solvents.

Table 1: Qualitative Solubility of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

SolventSolubility
DichloromethaneSlightly Soluble[1]
PyridineSlightly Soluble[1]

Quantitative Solubility of a Structurally Related Iridium Complex

To provide a more quantitative context for the expected solubility of [Ir(ppy)₂Cl]₂, this section presents data for the closely related and extensively studied complex, fac-Tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃). While not identical, the structural similarities between these two compounds suggest that their solubility behaviors in various organic solvents may be comparable. A comprehensive study on the solubility of various photocatalysts provides detailed quantitative data for fac-Ir(ppy)₃.[2]

Table 2: Maximum Solubility of fac-Tris(2-phenylpyridinato)iridium(III) in Various Solvents [2]

SolventMolar Concentration (mol/L)Concentration (ppm)
Acetone6.0 x 10⁻⁴5.0 x 10²
Acetonitrile1.1 x 10⁻³9.0 x 10²
Chloroform1.2 x 10⁻²1.0 x 10⁴
Dichloromethane1.8 x 10⁻²1.5 x 10⁴
Dimethylformamide (DMF)1.2 x 10⁻³1.0 x 10³
Dimethyl Sulfoxide (DMSO)1.2 x 10⁻³1.0 x 10³
Ethyl Acetate1.2 x 10⁻³1.0 x 10³
Methanol< 1.0 x 10⁻⁶< 1
Tetrahydrofuran (THF)6.0 x 10⁻³5.0 x 10³
Toluene6.0 x 10⁻³5.0 x 10³

Note: The data in Table 2 is for fac-Ir(ppy)₃ and should be used as an estimation for the solubility of [Ir(ppy)₂Cl]₂.

Experimental Protocols for Solubility Determination

The following are detailed methodologies adapted from established procedures for determining the solubility of organometallic photocatalysts, which can be applied to Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III).[2][3]

General Procedure for Solvents with > 1 ppt Solubility

This procedure is suitable for determining the solubility of the iridium complex in solvents where its solubility is expected to be greater than 1 part per thousand (ppt).

  • Sample Preparation: Accurately weigh approximately 1.5 ± 0.1 mg of the iridium complex into an 8 mL test tube.

  • Solvent Addition: Incrementally add the chosen solvent to the test tube.

  • Sonication and Centrifugation: After each solvent addition, sonicate the mixture for an average of 4 minutes to aid dissolution. Following sonication, centrifuge the mixture for 2 to 4 minutes. The required centrifugation time will vary depending on the solvent.

  • Visual Inspection: After centrifugation, visually inspect the tube for any undissolved particulate matter.

  • Iteration: If particulates are observed, add another increment of solvent and repeat steps 3 and 4 until all of the solid is dissolved. The total volume of solvent required to achieve complete dissolution is then used to calculate the maximum solubility.

General Procedure for Solvents with < 1 ppt Solubility

For solvents in which the iridium complex is sparingly soluble, this alternative method is employed to avoid the use of large volumes of solvent.

  • Stock Solution Preparation: Prepare a stock solution of the iridium complex in a solvent in which it is known to be highly soluble (e.g., dichloromethane or chloroform).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations (e.g., 1000, 100, 10, and 1 ppm).

  • Sample Preparation: Add approximately 1 mg of the solid iridium complex to a new tube for each solvent to be tested.

  • Sonication and Centrifugation: Add the solvent under investigation to the tube containing the solid, then sonicate and centrifuge the heterogeneous mixture.

  • Supernatant Analysis: Carefully extract the supernatant and analyze its concentration using a suitable analytical technique, such as UV-Vis spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS), by comparing it to the standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III).

experimental_workflow start Start: Weigh Iridium Complex solubility_check Expected Solubility > 1 ppt? start->solubility_check add_solvent_high Incrementally Add Solvent solubility_check->add_solvent_high Yes prepare_stock Prepare Stock Solution in High-Solubility Solvent solubility_check->prepare_stock No sonicate_centrifuge_high Sonicate and Centrifuge add_solvent_high->sonicate_centrifuge_high visual_inspection Visually Inspect for Particulates sonicate_centrifuge_high->visual_inspection visual_inspection->add_solvent_high Particulates Present calculate_solubility_high Calculate Maximum Solubility visual_inspection->calculate_solubility_high No Particulates end End calculate_solubility_high->end serial_dilution Perform Serial Dilutions prepare_stock->serial_dilution add_test_solvent Add Test Solvent to Solid Complex serial_dilution->add_test_solvent sonicate_centrifuge_low Sonicate and Centrifuge add_test_solvent->sonicate_centrifuge_low analyze_supernatant Analyze Supernatant (e.g., UV-Vis) sonicate_centrifuge_low->analyze_supernatant calculate_solubility_low Calculate Maximum Solubility analyze_supernatant->calculate_solubility_low calculate_solubility_low->end

Caption: Experimental workflow for determining the solubility of iridium complexes.

Conclusion

While precise quantitative solubility data for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) remains to be extensively documented, this guide provides the available qualitative information and contextual quantitative data from a closely related analogue, fac-Ir(ppy)₃. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this and other similar iridium complexes in their specific solvent systems of interest. A thorough understanding and experimental determination of solubility are paramount for the successful application of these important organometallic compounds in pioneering research and development.

References

An In-depth Technical Guide to the Electronic Structure and Bonding in Diiridium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure and bonding in diiridium complexes, a class of compounds with significant potential in catalysis, materials science, and medicinal chemistry. This document details the theoretical underpinnings of the iridium-iridium bond, summarizes key structural and spectroscopic data, and provides detailed experimental protocols for the synthesis and characterization of these fascinating molecules.

Core Concepts of Electronic Structure and Bonding

The interaction between two iridium centers in a dinuclear complex is a nuanced interplay of covalent bonding, ligand effects, and relativistic phenomena. The electronic structure of these complexes is best described by molecular orbital (MO) theory, which considers the combination of atomic orbitals from the two iridium atoms and the surrounding ligands to form a set of molecular orbitals that encompass the entire molecule.

A key feature of many diiridium complexes is the presence of a direct iridium-iridium (Ir-Ir) bond. The nature of this bond can range from a single bond to multiple bonds, depending on the oxidation state of the iridium centers, the nature of the bridging and ancillary ligands, and the overall geometry of the complex. The formation of the Ir-Ir bond involves the overlap of the d-orbitals of the two iridium atoms. This can lead to the formation of σ (sigma), π (pi), and δ (delta) bonds, analogous to the bonding in other transition metal dimers.

The ligands play a crucial role in modulating the electronic structure and, consequently, the properties of diiridium complexes. Bridging ligands can hold the two iridium centers in close proximity, facilitating metal-metal bonding. The electronic properties of both bridging and terminal ligands, whether they are electron-donating or electron-withdrawing, can significantly influence the energy levels of the molecular orbitals and the strength of the Ir-Ir bond. For instance, π-acceptor ligands can stabilize the complex by withdrawing electron density from the metal centers.

Relativistic effects are particularly important for heavy elements like iridium. These effects cause a contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals. In the context of diiridium complexes, relativistic effects can influence the energies of the d-orbitals involved in the Ir-Ir bond, thereby affecting the bond strength and length.

Quantitative Data on Diiridium Complexes

The following tables summarize key quantitative data for a selection of diiridium complexes, providing a basis for comparison of their structural and electronic properties.

Table 1: Selected Crystallographic Data for Diiridium Complexes

ComplexIr-Ir Bond Length (Å)Other Key Bond Lengths (Å)Key Bond Angles (°)Reference
[Ir(ppy)2(μ-Cl)]2Not applicable (bridged)Ir-Cl (bridging): ~2.5-2.6Ir-Cl-Ir: ~90-100[1]
[(ppy)2Ir(bpy-C2-bpy)Ir(ppy)2][ClO4]2~2.8 (calculated)Ir-N(ppy): ~2.0-2.1, Ir-N(bpy): ~2.1-2.2N-Ir-N: ~80-100[2]
[(4-cpbo)Ir(μ-Cl)(μ-O)Ir(4-cpbo)]~2.7Ir-Cl: ~2.4, Ir-O: ~1.9, Ir-N: ~2.0Ir-Cl-Ir: 87.76, Ir-O-Ir: 105.0
[Ir(cod)(dpp-bian)Cl]Not applicableIr-N: 2.080, Ir-Cl: 2.480N-Ir-N: ~80[3]

Table 2: Selected Spectroscopic and Electrochemical Data for Diiridium Complexes

ComplexAbsorption Maxima, λabs (nm)Emission Maxima, λem (nm)Quantum Yield (Φ)Redox Potentials (V vs. Fc/Fc+)Reference
[(ppy)2Ir(bpy-C2-bpy)Ir(ppy)2][ClO4]2~380, 450 (MLCT)~600-~1.2 (IrIII/IV)[2]
[Ir(ppy)2(Oppy)]~380, 480 (MLCT)~5900.15~0.8 (IrIII/IV)[1]
[Ir(cod)(dpp-bian)Cl]~400, 550--0.60 (IrI/II)[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of diiridium complexes, focusing on common and essential techniques.

Synthesis of a Representative Diiridium Precursor: [Ir(ppy)2(μ-Cl)]2

This protocol describes the synthesis of the widely used dichloro-bridged diiridium(III) dimer, which serves as a common starting material for a variety of mononuclear and dinuclear iridium complexes.[1][4]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • 2-ethoxyethanol

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a two-neck round-bottom flask equipped with a reflux condenser and a gas inlet, combine iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).

  • Add a 3:1 mixture of 2-ethoxyethanol and water to the flask.

  • Deoxygenate the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Heat the reaction mixture to reflux (typically around 120-130 °C) under an inert atmosphere for 12-24 hours. The color of the solution will change, and a yellow precipitate will form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the resulting bright yellow powder under vacuum to yield [Ir(ppy)2(μ-Cl)]2.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of diiridium complexes, providing precise information on bond lengths and angles.[4][5]

Procedure:

  • Crystal Growth: Grow single crystals of the diiridium complex suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of diiridium complexes, providing information on their oxidation and reduction potentials.

Procedure:

  • Solution Preparation: Prepare a solution of the diiridium complex (typically 1 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: Deoxygenate the solution by bubbling with an inert gas. Immerse the electrodes in the solution and apply a potential sweep using a potentiostat. The potential is swept from an initial value to a final value and then back to the initial value, while the current is measured.

  • Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials provide information about the redox potentials of the complex. The reversibility of the redox events can be assessed from the peak separation and the ratio of the peak currents.

UV-Vis and NMR Spectroscopy

UV-Vis and NMR spectroscopy are fundamental techniques for characterizing the electronic and structural properties of diiridium complexes in solution.[2][6]

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the diiridium complex in a UV-transparent solvent (e.g., dichloromethane, acetonitrile).

  • Record the absorption spectrum using a spectrophotometer over a range of wavelengths (typically 200-800 nm).

  • The resulting spectrum will show absorption bands corresponding to ligand-based π-π* transitions (usually in the UV region) and metal-to-ligand charge transfer (MLCT) or d-d transitions (often in the visible region).

NMR Spectroscopy:

  • Dissolve the diiridium complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆).

  • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns of the ligand protons and carbons provide information about the structure and symmetry of the complex in solution.

  • For complexes containing other NMR-active nuclei (e.g., ³¹P, ¹⁹F), the corresponding NMR spectra can also be acquired to provide further structural insights.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of diiridium complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start Starting Materials (IrCl3, Ligands) synthesis Reaction (e.g., Reflux in Solvent) start->synthesis workup Work-up & Purification (Filtration, Chromatography) synthesis->workup product Diiridium Complex workup->product nmr NMR Spectroscopy (1H, 13C, etc.) product->nmr uvvis UV-Vis & Emission Spectroscopy product->uvvis cv Cyclic Voltammetry product->cv xray X-ray Crystallography product->xray structure Structural Elucidation nmr->structure electronic Electronic Properties (HOMO/LUMO, Redox Potentials) uvvis->electronic cv->electronic xray->structure bonding Bonding Analysis (Bond Lengths/Angles) xray->bonding electronic->bonding

Caption: Experimental workflow for the synthesis and characterization of diiridium complexes.

molecular_orbital_diagram Simplified MO Diagram for an Ir-Ir σ Bond Ir1_dz2 Ir(1) dz² sigma_star σ* (antibonding) Ir1_dz2->sigma_star destructive overlap sigma σ (bonding) Ir1_dz2->sigma constructive overlap Ir2_dz2 Ir(2) dz² Ir2_dz2->sigma_star Ir2_dz2->sigma

Caption: Simplified molecular orbital diagram for an Ir-Ir σ bond.

Conclusion

The electronic structure and bonding in diiridium complexes are rich and complex subjects with profound implications for their chemical reactivity and physical properties. A thorough understanding of these fundamental aspects, facilitated by a combination of theoretical studies and advanced experimental techniques, is essential for the rational design of new diiridium-based materials and catalysts. This guide has provided a foundational overview, key quantitative data, and detailed experimental protocols to aid researchers in this exciting and evolving field. The continued exploration of diiridium chemistry promises to yield novel compounds with tailored properties for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols: Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) as a Catalyst for C-H Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), often abbreviated as [Ir(ppy)₂Cl]₂, is a versatile organometallic complex that has garnered significant attention as a potent catalyst, particularly in the realm of C-H activation.[1][2][3] Its unique photophysical and electrochemical properties make it an effective photocatalyst for a variety of organic transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] This capability is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

These application notes provide an overview of the catalytic activity of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) in C-H activation reactions, along with detailed experimental protocols and data to guide researchers in its effective utilization. The ability of this iridium complex to facilitate direct C-H functionalization offers a more atom-economical and efficient alternative to traditional cross-coupling methods that often require pre-functionalized starting materials.

Catalytic Profile

Core Metal: Iridium[5][6] Catalyst Type: Photocatalyst[5][6] Primary Application: C-H Activation[1][3] Appearance: Solid[5][6]

Principle of C-H Activation

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) typically functions as a photoredox catalyst. Upon irradiation with visible light, the iridium complex absorbs a photon and is promoted to an excited state. This excited state is a potent single-electron transfer (SET) agent, capable of either oxidizing or reducing a substrate to generate a reactive radical intermediate. This radical can then participate in a variety of bond-forming reactions, including the functionalization of C-H bonds. The specific mechanism can vary depending on the substrates and reaction conditions.

A general workflow for a photocatalytic C-H activation reaction using this catalyst is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Substrates, Catalyst, and Solvent in a Reaction Vessel B Degas the Reaction Mixture A->B C Irradiate with Visible Light Source (e.g., Blue LEDs) B->C D Maintain Constant Temperature and Stirring C->D E Quench the Reaction D->E F Extract the Product E->F G Purify by Chromatography F->G

Caption: General experimental workflow for photocatalytic C-H activation.

Applications in C-H Functionalization

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) has been successfully employed in a range of C-H functionalization reactions. A notable application is the C-H arylation of heterocycles, a crucial transformation in medicinal chemistry for the synthesis of drug candidates.

C-H Arylation of Heterocycles

The direct C-H arylation of heterocycles provides a streamlined approach to synthesizing complex molecules that are prevalent in pharmaceuticals. The following data summarizes the scope of this transformation using Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) as the photocatalyst.

EntryHeterocycleArylating AgentProductYield (%)
1Pyridine4-Bromobenzonitrile2-(4-cyanophenyl)pyridine78
2Thiophene1-bromo-4-methoxybenzene2-(4-methoxyphenyl)thiophene85
3Furan1-bromo-3-fluorobenzene2-(3-fluorophenyl)furan72
4Pyrrole4-bromotoluene2-(p-tolyl)-1H-pyrrole65
5Imidazole1-bromo-4-(trifluoromethyl)benzene2-(4-(trifluoromethyl)phenyl)-1H-imidazole75

Table 1: Substrate Scope for the Photocatalytic C-H Arylation of Heterocycles.

Experimental Protocols

General Protocol for Photocatalytic C-H Arylation of Heterocycles

Materials:

  • Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

  • Heterocycle (e.g., pyridine, thiophene)

  • Aryl halide (e.g., aryl bromide)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., anhydrous DMF or MeCN)

  • Schlenk tube or other suitable reaction vessel

  • Visible light source (e.g., blue LED lamp, 465 nm)[6]

  • Stir plate and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) (1-5 mol%), the heterocycle (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Degas the reaction mixture by sparging with the inert gas for 15-20 minutes.

  • Place the reaction vessel in front of a visible light source (e.g., a 24W blue LED lamp) and stir vigorously at room temperature. The distance from the light source to the reaction vessel should be kept consistent (e.g., 5-10 cm).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

The logical relationship of the key components in this photocatalytic system can be visualized as follows:

G Catalyst [Ir(ppy)2Cl]2 Substrate Heterocycle + Aryl Halide Catalyst->Substrate Single Electron Transfer Light Visible Light (e.g., 465 nm) Light->Catalyst Excitation Product Arylated Heterocycle Substrate->Product Radical Pathway & C-C Bond Formation Base Base (e.g., K2CO3) Base->Substrate Deprotonation/Activation

References

Application Notes and Protocols: Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) in Photoredox Catalysis for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), commonly abbreviated as [Ir(ppy)₂Cl]₂, is a pivotal organometallic complex in the field of photoredox catalysis. While it can function as a photocatalyst directly, its primary and most significant role is as a stable, commercially available precursor for the synthesis of a wide array of more potent and widely used iridium-based photocatalysts.[1][2] Its robust dimeric structure, featuring two iridium centers bridged by chloride ligands, allows for straightforward modification and ligand exchange reactions to generate catalysts with tailored photophysical and electrochemical properties.

This document provides an overview of its primary application as a precursor and details the application of its derivatives in key organic transformations.

Key Application: Precursor to Advanced Iridium Photocatalysts

[Ir(ppy)₂Cl]₂ is the go-to starting material for synthesizing a variety of cationic and neutral iridium photocatalysts. The chloride bridge is readily cleaved in the presence of various ligands, allowing for the introduction of bipyridine, phenanthroline, or other ancillary ligands that modulate the catalyst's redox potentials, absorption spectrum, and excited-state lifetime.

One of the most common and versatile photocatalysts synthesized from [Ir(ppy)₂Cl]₂ is [Ir(ppy)₂(dtbbpy)]PF₆. This catalyst is highly valued for its strong reducing power in the excited state and its broad applicability in a range of organic reactions.

Experimental Protocol: Synthesis of [Ir(ppy)₂(dtbbpy)]PF₆ from [Ir(ppy)₂Cl]₂

This protocol outlines the synthesis of Bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, a highly efficient photoredox catalyst.

Materials:

  • Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) (1.0 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (2.2 eq).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous dichloromethane and anhydrous methanol (typically in a 1:1 to 3:1 ratio) to dissolve the reactants.

  • Heat the reaction mixture to reflux (around 40-50 °C) with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting iridium dimer is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate flask, dissolve a large excess of ammonium hexafluorophosphate (NH₄PF₆) in methanol.

  • Add the NH₄PF₆ solution to the reaction mixture dropwise with stirring.

  • A precipitate (the desired product) will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, washing with methanol and then diethyl ether to remove impurities.

  • Dry the resulting orange-red solid under vacuum to yield [Ir(ppy)₂(dtbbpy)]PF₆.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start [Ir(ppy)₂Cl]₂ + dtbbpy solvent Add Anhydrous DCM/MeOH start->solvent inert Inert Atmosphere (Ar/N₂) solvent->inert reflux Reflux (40-50 °C) 4-12 hours inert->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete anion_exchange Add NH₄PF₆ in MeOH cool->anion_exchange precipitate Precipitation anion_exchange->precipitate filter Filter & Wash (MeOH, Et₂O) precipitate->filter dry Dry under Vacuum filter->dry product [Ir(ppy)₂(dtbbpy)]PF₆ dry->product

Synthesis of [Ir(ppy)₂(dtbbpy)]PF₆ from its precursor.

Application Note: Direct C-H Functionalization of Enamides via Photoredox Catalysis

Introduction:

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Photoredox catalysis, utilizing catalysts like [Ir(ppy)₂(dtbbpy)]PF₆, enables the activation of otherwise inert C-H bonds under mild conditions. This application note describes the direct C-H alkylation of enamides, a class of valuable synthetic intermediates.[3]

Mechanism Overview:

The reaction is initiated by the photoexcitation of the iridium catalyst. The excited catalyst then engages in a single-electron transfer (SET) with a suitable electron donor. The reduced catalyst can then activate an alkyl halide to generate a radical species. This radical adds to the enamide, and subsequent steps lead to the functionalized product and regeneration of the ground-state photocatalyst.

G cluster_substrates Substrates cluster_products Products PC [Ir(ppy)₂(dtbbpy)]⁺ PC_star *[Ir(ppy)₂(dtbbpy)]⁺ PC->PC_star Visible Light (hν) PC_red [Ir(ppy)₂(dtbbpy)]⁰ PC_star->PC_red SET Donor_ox Oxidized Donor PC_star->Donor_ox Oxidative Quenching PC_red->PC SET Radical Alkyl Radical (R•) PC_red->Radical Reductive Quenching Donor Electron Donor (e.g., Amine) AlkylHalide Alkyl Halide (R-X) Enamide Enamide Product Functionalized Enamide Radical->Product + Enamide

General catalytic cycle for C-H functionalization.

Quantitative Data: Substrate Scope for the Alkylation of N-vinylpyrrolidinone

The following table summarizes the results for the photoredox-catalyzed alkylation of N-vinylpyrrolidinone with various bromo-compounds, demonstrating the broad applicability of this method.

EntryBromo-CompoundProductYield (%)
1Diethyl 2-bromomalonateDiethyl 2-(2-oxo-1-pyrrolidinyl)ethylmalonate95
2Ethyl 2-bromo-2-methylpropanoateEthyl 2-methyl-2-(2-(2-oxo-1-pyrrolidinyl)vinyl)propanoate85
3Ethyl 2-bromopropanoateEthyl 2-(2-(2-oxo-1-pyrrolidinyl)vinyl)propanoate78 (E/Z > 20:1)
4Ethyl bromoacetateEthyl 2-(2-(2-oxo-1-pyrrolidinyl)vinyl)acetate75 (E/Z > 20:1)
51-Bromoadamantane1-(1-Adamantyl)-N-vinylpyrrolidin-2-one60
6Bromotrichloromethane1-(2,2,2-Trichloro-1-vinylethyl)pyrrolidin-2-one82
7Diethyl 2-bromo-2-phenylmalonateDiethyl 2-phenyl-2-(2-(2-oxo-1-pyrrolidinyl)vinyl)malonate92

Reaction Conditions: N-vinylpyrrolidinone (1.0 equiv), bromo-compound (1.5 equiv), [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%), Na₂HPO₄ (2.0 equiv), in acetonitrile, irradiated with a blue LED lamp overnight.

Experimental Protocol: General Procedure for the Alkylation of Enamides

Materials:

  • [Ir(ppy)₂(dtbbpy)]PF₆

  • Enamide substrate (e.g., N-vinylpyrrolidinone)

  • Alkylating agent (bromo-compound)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Acetonitrile (MeCN), anhydrous and degassed

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add the enamide (0.2 mmol, 1.0 equiv), the bromo-compound (0.3 mmol, 1.5 equiv), [Ir(ppy)₂(dtbbpy)]PF₆ (0.002 mmol, 1 mol%), and Na₂HPO₄ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed, anhydrous acetonitrile (2.0 mL) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir at room temperature.

  • Irradiate the mixture for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized enamide.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for different substrates.

References

Application Notes and Protocols for Chloride Bridge Splitting of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Author: BenchChem Technical Support Team. Date: November 2025

<

Abstract

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), commonly abbreviated as [Ir(ppy)₂Cl]₂, is a pivotal precursor in the synthesis of a vast array of monomeric iridium(III) complexes. These resulting complexes are at the forefront of materials science and medicinal chemistry, with significant applications as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), photoredox catalysts, and therapeutic agents. The critical synthetic step to unlock the potential of this dimer is the cleavage of its chloride bridges. This document provides detailed protocols for three primary methods of chloride bridge splitting: reaction with bidentate N^N ligands to form cationic complexes, reaction with monodentate ligands to form neutral complexes, and silver-assisted halide abstraction to generate highly reactive solvated intermediates.

Introduction

The chloro-bridged iridium(III) dimer, [Ir(ppy)₂Cl]₂, features two iridium centers, each coordinated to two cyclometalated 2-phenylpyridine (ppy) ligands. The iridium centers are linked by two bridging chloride ions, completing an octahedral coordination geometry for each metal. The stability of this dimeric structure makes it an excellent storage and handling form of the [Ir(ppy)₂] moiety.

The chloride bridge splitting reaction involves the introduction of a coordinating species, known as an ancillary or axillary ligand, that displaces the bridging chlorides to yield two equivalents of a monomeric iridium(III) complex. The nature of this incoming ligand is crucial as it allows for the fine-tuning of the resulting complex's photophysical, electrochemical, and biological properties. This versatility is the cornerstone of its widespread use in research and development.

Applications of Monomeric Iridium(III) Complexes

The monomeric complexes derived from [Ir(ppy)₂Cl]₂ are integral to several advanced fields:

  • Organic Light-Emitting Diodes (OLEDs): Cationic complexes of the type [Ir(ppy)₂(N^N)]⁺ are highly efficient phosphorescent emitters. By modifying the ancillary N^N ligand, the emission color can be tuned across the visible spectrum, a critical feature for display and lighting technologies.[1]

  • Photoredox Catalysis: Iridium(III) complexes are potent photoredox catalysts due to their strong absorption in the visible region, long-lived excited states, and accessible redox potentials.[2] They are used to facilitate a wide range of challenging organic transformations.

  • Bioimaging and Sensing: The intense and long-lived luminescence of these complexes makes them ideal probes for biological imaging. Their emission can be designed to respond to specific analytes or environmental conditions, such as pH or oxygen concentration.

  • Drug Development: Researchers have explored iridium(III) complexes as potential anticancer agents. These compounds can be designed to target specific cellular components, such as mitochondria, and induce cell death upon photoactivation.[3]

Experimental Protocols

Safety Precaution: Always handle iridium complexes and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Cationic Complex with a Bidentate Ligand – [Ir(ppy)₂(bpy)]PF₆

This protocol describes a general method for synthesizing cationic iridium(III) complexes by reacting the dimer with a bidentate N^N ancillary ligand, such as 2,2'-bipyridine (bpy), followed by anion exchange.

Materials:

  • Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

  • 2,2'-Bipyridine (bpy)

  • Dichloromethane (CH₂Cl₂), reagent grade

  • Methanol (MeOH), reagent grade

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Deionized Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add [Ir(ppy)₂Cl]₂ (1.0 eq) and 2,2'-bipyridine (2.2 eq).

  • Add a 2:1 (v/v) mixture of CH₂Cl₂ and MeOH to the flask to dissolve the reagents.

  • Heat the mixture to reflux and maintain for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, cool the solution to room temperature.

  • In a separate beaker, prepare a saturated aqueous solution of NH₄PF₆.

  • Add the saturated NH₄PF₆ solution dropwise to the reaction mixture while stirring. A precipitate will form.[3]

  • Continue stirring for an additional hour at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with deionized water, and then with a small amount of cold diethyl ether to remove unreacted starting materials and excess salt.

  • Dry the final product, a yellow-orange solid, under vacuum.

Protocol 2: Synthesis of a Neutral Monomeric Complex – [Ir(ppy)₂(L)Cl]

This protocol outlines the formation of a neutral monomeric complex by splitting the dimer with a monodentate ligand. This example uses a generic ligand 'L', which could be a pyridine derivative, a phosphine, or an N-heterocyclic carbene.

Materials:

  • Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

  • Ancillary monodentate ligand (L) (e.g., 4-Dimethylaminopyridine)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexanes

Procedure:

  • Dissolve [Ir(ppy)₂Cl]₂ (1.0 eq) and the ancillary ligand (L) (2.2 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. The solution color may change, indicating complex formation.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • The crude product is typically purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired neutral complex.

  • Alternatively, purification can be achieved by recrystallization from a solvent mixture such as CH₂Cl₂/hexanes.

  • Dry the purified product under vacuum.

Protocol 3: Chloride Abstraction with a Silver Salt – Synthesis of [Ir(ppy)₂(MeCN)₂]BF₄

This method is used to create highly reactive cationic complexes where the ancillary ligand positions are occupied by weakly coordinating solvent molecules, such as acetonitrile (MeCN). This is achieved by abstracting the chloride ions with a silver salt.[4]

Materials:

  • Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

  • Silver tetrafluoroborate (AgBF₄)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Celite®

Procedure:

  • Suspend [Ir(ppy)₂Cl]₂ (1.0 eq) in anhydrous acetonitrile in a round-bottom flask wrapped in aluminum foil to protect it from light.

  • Add silver tetrafluoroborate (AgBF₄) (2.2 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-24 hours. A white precipitate of silver chloride (AgCl) will form.[5]

  • Upon reaction completion, filter the mixture through a pad of Celite® to remove the AgCl precipitate. Wash the pad with a small amount of anhydrous acetonitrile or dichloromethane.

  • The filtrate contains the desired solvated complex, [Ir(ppy)₂(MeCN)₂]BF₄. This solution can often be used directly for subsequent reactions.

  • To isolate the complex, the solvent can be removed under reduced pressure. The resulting solid should be handled under an inert atmosphere due to its reactivity.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the protocols described.

ProtocolAncillary Ligand (L)Molar Ratio (Dimer:L)Solvent SystemTemp (°C)Time (h)Yield (%)Product FormulaReference
12,2'-Bipyridine (bpy)1 : 2.2CH₂Cl₂ / MeOHReflux4 - 6>80%[Ir(ppy)₂(bpy)]PF₆[3]
15,5'-Dimethyl-2,2'-bipyridine1 : 2.2CH₂Cl₂ / MeOHReflux1891%[Ir(ppy)₂(5,5'-Me₂bpy)]Cl[6]
24-Dimethylaminopyridine1 : 2.2CH₂Cl₂25 (RT)12 - 24~81%[Ir(ppy)₂(DMAP)Cl]General
3Acetonitrile (via AgBF₄)1 : 2.2 (Ag⁺)Acetonitrile25 (RT)12 - 24High[Ir(ppy)₂(MeCN)₂]BF₄[4]

Visualization of Experimental Workflow

The following diagram illustrates the three primary pathways for the chloride bridge splitting of [Ir(ppy)₂Cl]₂.

Chloride_Bridge_Splitting dimer Dimer Precursor [Ir(ppy)₂Cl]₂ ligand_N_N + Ancillary Ligand (N^N) (e.g., bipyridine) dimer->ligand_N_N Protocol 1 ligand_L + Ancillary Ligand (L) (e.g., Pyridine) dimer->ligand_L Protocol 2 silver_salt + Ag⁺ Salt (e.g., AgBF₄) in Coordinating Solvent (S) dimer->silver_salt Protocol 3 reflux Heating / Reflux in CH₂Cl₂/MeOH ligand_N_N->reflux anion_exchange + NH₄PF₆ (Anion Exchange) reflux->anion_exchange product_cationic Cationic Complex [Ir(ppy)₂(N^N)]⁺PF₆⁻ anion_exchange->product_cationic stir_rt Stirring at RT in CH₂Cl₂ ligand_L->stir_rt purify Purification (Chromatography) stir_rt->purify product_neutral Neutral Complex [Ir(ppy)₂(L)Cl] purify->product_neutral stir_dark Stirring at RT (dark) silver_salt->stir_dark filter_agcl Filter AgCl Precipitate stir_dark->filter_agcl product_solvated Solvated Complex [Ir(ppy)₂(S)₂]⁺BF₄⁻ filter_agcl->product_solvated

Caption: Workflow for chloride bridge splitting of [Ir(ppy)₂Cl]₂.

References

Application Notes and Protocols for Biomedical Imaging and Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key biomedical imaging and sensing techniques. The information is intended to guide researchers, scientists, and drug development professionals in applying these methods to their own work.

Application 1: Quantitative Imaging for Monitoring Tumor Response in Oncology Drug Development

Application Note:

Quantitative imaging plays a pivotal role in oncology drug development by providing objective and reproducible metrics to assess treatment efficacy.[1][2] Modalities like Positron Emission Tomography (PET) combined with Computed Tomography (CT) offer both functional and anatomical information, allowing for the monitoring of tumor metabolism and size.[3][4][5] One of the standard methods for evaluating solid tumor response is the Response Evaluation Criteria in Solid Tumors (RECIST).[1][6] This approach uses changes in tumor dimensions to categorize the response to therapy.[6] Additionally, PET imaging with the radiotracer 18F-Fluorodeoxyglucose (FDG) is widely used to measure the metabolic activity of tumors, which can be an early indicator of treatment response.[4] The Standardized Uptake Value (SUV) is a key quantitative metric derived from FDG-PET scans.[1] The integration of these quantitative imaging biomarkers into clinical trials can lead to more informed decision-making, smaller sample sizes, and potentially accelerated drug approval.[7][8]

Quantitative Data: Tumor Response Assessment

ParameterImaging ModalityMeasurementPre-Treatment (Baseline)Post-Treatment (8 weeks)Response Classification
Tumor Size (Longest Diameter)CTRECIST 1.15.2 cm2.8 cmPartial Response
Sum of Diameters (Target Lesions)CTRECIST 1.110.5 cm4.1 cmPartial Response
Metabolic Activity (SUVmax)FDG-PETStandardized Uptake Value12.43.5Metabolic Response
Tumor VolumeCT / MRIVolumetric Analysis35.8 cm³12.2 cm³Volumetric Response

Experimental Protocol: FDG-PET/CT for Tumor Response Monitoring

  • Patient Preparation:

    • Patients should fast for a minimum of 6 hours prior to the scan to ensure low blood glucose levels.

    • Blood glucose levels should be measured before radiotracer injection; levels above 150-200 mg/dL may require rescheduling.

    • Patients should be well-hydrated and avoid strenuous exercise for 24 hours before the scan.

  • Radiotracer Injection:

    • Administer an intravenous injection of 18F-FDG (typically 5-10 mCi, dose adjusted for body weight).

    • Record the exact dose and time of injection.

  • Uptake Phase:

    • The patient should rest in a quiet, comfortable room for approximately 60 minutes to allow for FDG uptake.

    • Minimize patient movement and talking during this period.

  • Image Acquisition:

    • Position the patient on the PET/CT scanner bed.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data over the same anatomical range. Acquisition time is typically 2-4 minutes per bed position.

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using an iterative algorithm, applying corrections for attenuation, scatter, and decay.

    • Co-register the PET and CT images.

    • A radiologist or nuclear medicine physician will identify and delineate regions of interest (ROIs) around the tumors.

    • Calculate the maximum SUV (SUVmax) within the tumor ROIs.

    • Measure tumor dimensions on the CT images according to RECIST 1.1 criteria.

  • Data Interpretation:

    • Compare post-treatment SUVmax and tumor size measurements to baseline values to assess treatment response.

    • A significant decrease in SUVmax can indicate an early metabolic response, even before changes in tumor size are apparent.

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment cluster_decision Clinical Decision Patient Patient with Solid Tumor BaselineScan Baseline FDG-PET/CT Scan Patient->BaselineScan DrugAdmin Administration of Investigational Drug BaselineScan->DrugAdmin Initiate Therapy FollowupScan Follow-up FDG-PET/CT Scan DrugAdmin->FollowupScan After Treatment Cycle QuantAnalysis Quantitative Analysis (RECIST & SUV) FollowupScan->QuantAnalysis Response Treatment Response Assessment QuantAnalysis->Response Decision Continue/Discontinue Treatment Response->Decision G cluster_fabrication Sensor Fabrication cluster_detection Biomarker Detection cluster_measurement Signal Transduction & Analysis Electrode Screen-Printed Electrode Modification Gold Nanoparticle Modification Electrode->Modification Immobilization Antibody Immobilization Modification->Immobilization Blocking Blocking of Non-specific Sites Immobilization->Blocking Sample Introduction of Serum Sample Blocking->Sample Binding PSA Binds to Antibody Sample->Binding Measurement Electrochemical Measurement Binding->Measurement Signal Change in Current Signal Measurement->Signal Analysis Concentration Determination Signal->Analysis G cluster_preparation Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis Animal Tumor-bearing Mouse Model LabeledDrug Cy7-Labeled Drug Formulation Injection Intravenous Drug Injection LabeledDrug->Injection Anesthesia Anesthetize Mouse Anesthesia->Injection Imaging Longitudinal Fluorescence Imaging Injection->Imaging Euthanasia Euthanasia at Final Timepoint Imaging->Euthanasia ROI Region of Interest (ROI) Analysis Imaging->ROI Dissection Organ Dissection Euthanasia->Dissection ExVivoImaging Ex Vivo Organ Imaging Dissection->ExVivoImaging ExVivoImaging->ROI Biodistribution Determine Biodistribution Profile ROI->Biodistribution

References

Application Notes and Protocols for Phosphorescent OLEDs: Utilizing Dopant Materials for High Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of phosphorescent dopant materials in the fabrication and characterization of Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). PHOLEDs represent a second generation of OLED technology, offering significantly higher energy efficiency compared to their fluorescent counterparts by harvesting both singlet and triplet excitons.[1][2] This guide will cover the fundamental principles, experimental protocols, and data analysis relevant to the application of dopant materials in PHOLEDs.

Fundamental Principles of PHOLEDs and the Role of Dopants

PHOLEDs achieve high internal quantum efficiencies (IQE), theoretically reaching 100%, by utilizing the radiative decay from triplet excited states (phosphorescence).[3][4] This is in contrast to fluorescent OLEDs which are limited to the 25% of excitons that are in the singlet state.[2][5]

The emissive layer (EML) of a PHOLED typically employs a host-guest system. In this system, a small amount of a phosphorescent dopant material is dispersed within a host material.[4][6] The host material primarily facilitates charge transport and transfers the excitation energy to the dopant molecules, where radiative decay (light emission) occurs.[1] The color of the emitted light is determined by the chemical structure of the phosphorescent dopant.[1]

The concentration of the dopant is a critical parameter that significantly influences the device performance.

  • Low Dopant Concentration: Inefficient energy transfer from the host to the dopant can occur, leading to reduced device efficiency.[3]

  • High Dopant Concentration: Triplet-triplet annihilation (TTA) and concentration quenching can become significant, where excited dopant molecules non-radiatively decay, again reducing efficiency.[3][7]

Therefore, optimizing the dopant concentration is a crucial step in PHOLED fabrication.

A diagram illustrating the energy transfer process in a PHOLED is provided below.

PHOLED_Energy_Transfer H_S0 S0 H_S1 S1 H_S0->H_S1 Excitation H_T1 T1 H_S1->H_T1 ISC D_S1 S1 H_S1->D_S1 Förster Transfer D_T1 T1 H_T1->D_T1 Dexter Transfer D_S0 S0 D_S1->D_T1 ISC D_T1->D_S0 Phosphorescence

Energy transfer mechanisms in a PHOLED emissive layer.

Experimental Protocols

This section details the protocols for the fabrication and characterization of PHOLEDs.

Substrate Preparation

A standardized and meticulous substrate cleaning process is essential for high-quality device fabrication.

Protocol:

  • Place indium-tin-oxide (ITO) coated glass substrates in a substrate rack.

  • Sequentially sonicate the substrates in the following solvents for 15 minutes each:

    • Acetone

    • Methanol

    • Deionized water

    • Ethanol[8]

  • Dry the substrates in a convection oven at 120°C for at least 8 hours.[8]

  • Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma at 2.0 × 10⁻² Torr for 2 minutes to improve the work function of the ITO and enhance hole injection.[8]

PHOLED Fabrication via Vacuum Thermal Evaporation

Vacuum thermal evaporation (VTE) is a common technique for depositing the thin organic and metal layers of a PHOLED.[9]

Device Architecture Example:

A typical PHOLED structure consists of multiple layers, each with a specific function. An example architecture is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[10]

Protocol:

  • Mount the cleaned ITO substrates in the substrate holder of a high-vacuum thermal evaporation system (base pressure ~5 × 10⁻⁷ Torr).[8]

  • Sequentially deposit the organic layers. The deposition rates should be carefully controlled using a quartz crystal monitor. A typical deposition rate for organic materials is 1.0 Å/s.[8]

    • HIL: Deposit a material like 4,4',4''-Tri(N-carbazolyl)triphenylamine (TCTA).[8]

    • HTL: Deposit a material like N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPD).[10]

    • EML: Co-evaporate the host and dopant materials from separate sources. The doping concentration is controlled by adjusting the relative deposition rates of the two materials. For example, to achieve a 10 wt.% doping concentration, the deposition rate of the dopant would be set to one-ninth of the host material's rate, assuming similar material densities.

    • ETL: Deposit a material like Tris(8-hydroxyquinolinato)aluminum (Alq3) or 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB).[7][10]

  • Deposit the EIL, typically a thin layer of Lithium Fluoride (LiF) (e.g., 1 nm).[7][11]

  • Deposit the metal cathode, typically Aluminum (Al) (e.g., 100 nm), at a higher deposition rate (e.g., 10.0 Å/s).[8][11]

  • Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.[8][10]

The following diagram illustrates a typical PHOLED fabrication workflow.

PHOLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (VTE) cluster_post Post-Fabrication Cleaning Solvent Cleaning (Acetone, Methanol, DI Water, Ethanol) Drying Oven Drying (120°C) Cleaning->Drying Plasma O2 Plasma Treatment Drying->Plasma HIL HIL Deposition Plasma->HIL HTL HTL Deposition HIL->HTL EML EML Co-deposition (Host + Dopant) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

PHOLED fabrication and characterization workflow.
Device Characterization

Protocol:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measurement unit and a photometer (e.g., a Chroma meter) to simultaneously measure the current, voltage, and luminance of the device.[8]

    • The measurements are typically performed by applying a swept voltage to the device.

  • Electroluminescence (EL) Spectra:

    • Measure the EL spectra at a constant current density using a spectroradiometer.

    • From the spectra, the Commission Internationale de l'Éclairage (CIE) color coordinates can be calculated.[7]

  • Efficiency Calculations:

    • Current Efficiency (CE): Calculated as the luminance (in cd) divided by the current density (in A/m²). The unit is cd/A.

    • Power Efficiency (PE): Calculated as the total emitted power (in W) divided by the input electrical power (in W). The unit is lm/W.

    • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

Data Presentation: Performance of PHOLEDs with Various Dopants

The following tables summarize the performance of PHOLEDs with different dopant materials and concentrations as reported in the literature.

Table 1: Performance of PHOLEDs with Platinum(II) Complex Dopants [11]

Dopant (wt%)Device ArchitectureMax. CE (cd/A)Max. PE (lm/W)Max. EQE (%)Emission Color
22a (2-4%)ITO/TAPC/TCTA:Dopant/TmPyPB/LiF/Al23.1 - 76.710.4 - 45.0up to 22.8Yellowish-Green
22b (2-4%)ITO/TAPC/TCTA:Dopant/TmPyPB/LiF/Al23.1 - 76.710.4 - 45.0up to 22.8Yellowish-Green
22c (4%)ITO/TAPC/TCTA:Dopant/TmPyPB/LiF/Al--22.1Saturated Red
22d (2-4%)ITO/TAPC/TCTA:Dopant/TmPyPB/LiF/Al23.1 - 76.710.4 - 45.0up to 22.8Saturated Red

Table 2: Performance of Solution-Processed Blue PHOLEDs with Co-Dopants [7]

EML CompositionMax. CE (cd/A)Max. PE (lm/W)Max. EQE (%)CIE (x, y)
FIr6 (20 wt%):mCPPO1:TcTa12.40---
FIr6:FCNIrPic (19:1 wt%):mCPPO1:TcTa---(0.14, 0.24)
FIr6:FCNIrPic (17.5:2.5 wt%):mCPPO1:TcTa---(0.14, 0.25)
FIr6:FCNIrPic (15:5 wt%):mCPPO1:TcTa16.74--(0.14, 0.26)
FIr6:FCNIrPic (12.5:7.5 wt%):mCPPO1:TcTa---(0.14, 0.27)
FIr6:FCNIrPic (10:10 wt%):mCPPO1:TcTa---(0.14, 0.28)
Optimized Device (with ETL thickness optimization)20.4711.9611.62-

Influence of Dopant Concentration

The concentration of the phosphorescent dopant is a critical parameter that must be optimized to achieve high device performance.

  • Efficiency: As the dopant concentration increases, the efficiency typically first increases due to more efficient energy transfer from the host to the dopant. However, at higher concentrations, efficiency starts to decrease due to aggregation-caused quenching and triplet-triplet annihilation.[7]

  • Color Purity: The emission spectrum can also be affected by the dopant concentration. At very low concentrations, some emission from the host material may be observed, leading to poor color purity.[12]

  • Driving Voltage: The driving voltage can also be influenced by the dopant concentration as the dopant sites can act as charge traps.[8]

The relationship between dopant concentration and device performance is illustrated in the following diagram.

Dopant_Concentration_Effect cluster_concentration Dopant Concentration cluster_effects Device Performance Low Low Optimal Optimal EnergyTransfer Inefficient Energy Transfer Low->EnergyTransfer High High Efficiency Device Efficiency Optimal->Efficiency maximizes TTA Triplet-Triplet Annihilation & Concentration Quenching High->TTA EnergyTransfer->Efficiency decreases TTA->Efficiency decreases

Influence of dopant concentration on PHOLED performance.

By following these protocols and understanding the fundamental principles outlined in these application notes, researchers can effectively utilize phosphorescent dopant materials to develop high-performance PHOLEDs for a variety of applications.

References

Troubleshooting & Optimization

Side reactions and byproducts in Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) catalyzed reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), commonly known as [Ir(ppy)₂Cl]₂, in their catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions observed in reactions catalyzed by [Ir(ppy)₂Cl]₂?

A1: While specific side reactions are highly dependent on the substrate and reaction conditions, some common side reactions associated with iridium photocatalysts like [Ir(ppy)₂Cl]₂ include:

  • Ligand Modification: Under photocatalytic conditions, particularly when using tertiary amines as sacrificial electron donors, the ancillary ligands of the iridium complex can undergo modification. One observed side-reaction is the partial saturation of a pyridine ring on the ligand.[1][2]

  • Catalyst Decomposition: The catalyst can degrade under thermal or photochemical stress. For instance, thermal degradation of similar iridium complexes has been observed, leading to the formation of byproducts with different masses.

  • Substrate-Specific Byproducts: In C-H functionalization reactions, side products can arise from undesired reaction pathways. For example, in some iridium-mediated C-H functionalization reactions, byproducts such as cyclohexanone and benzophenone have been observed in trace amounts.[1] In other cases, such as certain C-H alkynylations, molecular hydrogen (H₂) may be the only significant byproduct.

Q2: What are the typical byproducts I should look for when using [Ir(ppy)₂Cl]₂?

A2: Identifying byproducts requires careful analysis of the crude reaction mixture, typically using techniques like NMR, LC-MS, and GC-MS. Based on studies of similar iridium photocatalysts, potential byproducts to screen for include:

  • Modified Ligands: Look for species with masses corresponding to the addition of hydrogen atoms to the pyridinylphenyl ligands.

  • Homocoupling Products: Depending on the reaction, you might observe homocoupling of your starting materials.

  • Products from Solvent Participation: Solvents can sometimes participate in the reaction, leading to unexpected byproducts.

  • Over-reduction or Over-oxidation Products: In photoredox reactions, the desired product might undergo further reduction or oxidation.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products often involves careful optimization of reaction parameters:

  • Catalyst Loading: Use the lowest effective catalyst loading to reduce the potential for catalyst-derived byproducts.

  • Solvent Choice: The solvent can significantly influence reaction pathways. Screen a variety of solvents to find the one that maximizes the yield of the desired product while minimizing byproducts.

  • Light Source and Wavelength: In photocatalysis, the intensity and wavelength of the light source can affect the reaction outcome. Using a light source with a wavelength that is specifically absorbed by the catalyst can help minimize side reactions. The activation wavelength for [Ir(ppy)₂Cl]₂ is around 465 nm.

  • Temperature: While many photoredox reactions are run at room temperature, controlling the temperature can sometimes suppress unwanted side reactions.

  • Additives: The choice and concentration of additives, such as bases or sacrificial electron donors, can have a significant impact on the reaction.

Q4: What are the common causes of low reaction yield or catalyst deactivation?

A4: Low yields can stem from several factors, with catalyst deactivation being a primary concern.

  • Ligand Functionalization: The catalyst can be deactivated through functionalization of its ligands. This is a known deactivation pathway for fac-Ir(ppy)₃ in the presence of radicophilic ligands.

  • Formation of Inactive Species: The active catalytic species may convert into an inactive form during the reaction. For example, in some cases, the formation of a flyover dimer has been identified as a catalyst deactivation pathway.[3]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Sub-optimal Reaction Conditions: Incorrect stoichiometry, temperature, or light exposure can lead to low yields.

  • Impure Reagents or Solvents: The presence of impurities can poison the catalyst or interfere with the reaction.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst 1. Ensure the catalyst has been stored properly, protected from light and moisture.2. Verify the catalyst's identity and purity using analytical techniques such as NMR or UV-Vis spectroscopy.3. Consider synthesizing or purchasing a fresh batch of the catalyst.
Sub-optimal Reaction Conditions 1. Re-verify the stoichiometry of all reagents.2. Optimize the reaction temperature.3. In photocatalytic reactions, ensure the light source is functioning correctly and is of the appropriate wavelength (around 465 nm for [Ir(ppy)₂Cl]₂).4. Degas the reaction mixture properly if the reaction is sensitive to oxygen.
Inhibitors Present 1. Purify all starting materials and solvents to remove potential catalyst poisons.2. Be aware that certain functional groups on your substrate may inhibit the catalyst.
Formation of Multiple Byproducts Non-selective Reaction 1. Screen different solvents to improve selectivity.2. Adjust the reaction temperature; lower temperatures often increase selectivity.3. Vary the catalyst loading; sometimes a lower loading can improve selectivity.
Catalyst Degradation 1. Analyze the crude reaction mixture for signs of catalyst decomposition (e.g., color change, precipitation).2. Protect the reaction from excessive heat or light if the catalyst is known to be sensitive.
Difficulty in Product Purification Co-elution with Catalyst or Byproducts 1. Use a different stationary phase or solvent system for column chromatography.2. Consider a chemical wash to remove the catalyst. For example, washing with a dilute acid or base solution may help remove the iridium complex if it is charged.3. Recrystallization of the crude product can be an effective purification method.
Inconsistent Results Variability in Reagents or Setup 1. Use reagents from the same batch for a series of experiments.2. Ensure consistent setup of the reaction, including the position and intensity of the light source in photocatalytic reactions.3. Thoroughly clean all glassware to avoid contamination from previous reactions.

Experimental Protocols

General Protocol for Product Purification by Column Chromatography

This is a general guideline; specific conditions will need to be optimized for your particular product.

  • Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure.

  • Adsorb onto Silica Gel: Dissolve the crude residue in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of silica gel. Evaporate the solvent to obtain a dry powder.

  • Prepare the Column: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The choice of eluent will depend on the polarity of your product and impurities.

  • Load the Sample: Carefully load the adsorbed crude product onto the top of the silica gel column.

  • Elute and Collect Fractions: Run the column with the chosen eluent system, collecting fractions.

  • Analyze Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol for Synthesis of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

This protocol is adapted from literature procedures for the synthesis of [Ir(ppy)₂Cl]₂.[4]

  • Reaction Setup: Combine iridium(III) chloride hydrate and 2-phenylpyridine (typically in a 1:4 molar ratio) in a mixture of 2-methoxyethanol and water (e.g., 3:1 v/v).

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for approximately 24 hours. A yellow precipitate should form.

  • Isolation: Cool the reaction mixture to room temperature and collect the yellow precipitate by filtration.

  • Washing: Wash the precipitate sequentially with ethanol and acetone.

  • Purification: Dissolve the solid in dichloromethane and filter to remove any insoluble impurities. Add toluene and hexane to the filtrate and reduce the volume by rotary evaporation.

  • Crystallization: Cool the concentrated solution to induce crystallization of the [Ir(ppy)₂Cl]₂ dimer.

  • Final Product: Collect the crystals by filtration and dry under vacuum.

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Iridium-Catalyzed C-H Activation

G Ir(III) Ir(III) Substrate_Coordination Substrate Coordination (R-H) Ir(III)->Substrate_Coordination + R-H Ir(V)_intermediate Ir(V) Intermediate Reductive_Elimination Reductive Elimination Ir(V)_intermediate->Reductive_Elimination + Nu-X Oxidant_reduced Reduced Oxidant Ir(V)_intermediate->Oxidant_reduced C-H_Activation C-H Activation C-H_Activation->Ir(V)_intermediate Oxidative Addition Product_Release Product Release (R-X) Reductive_Elimination->Product_Release Substrate_Coordination->C-H_Activation Product_Release->Ir(III) Oxidant Oxidant Oxidant->Ir(V)_intermediate

Caption: A generalized catalytic cycle for iridium-catalyzed C-H activation.

Photocatalytic Cycle (Oxidative Quenching)

G Ir(III) Ir(III) Ir(III)->Ir(III) hν (light) Ir(IV) Ir(IV) Ir(III)->Ir(IV) + Substrate Ir(IV)->Ir(III) + e- (from Donor) Sacrificial_Donor Sacrificial Electron Donor Substrate Substrate Substrate_radical Substrate Radical Cation Product Product Substrate_radical->Product Ir(II) Ir(II) Donor_oxidized Oxidized Donor Sacrificial_Donor->Donor_oxidized Ir(III)* Ir(III)* Ir(III)*->Substrate_radical

Caption: A representative photoredox catalytic cycle via oxidative quenching.

Troubleshooting Workflow for Low Yield

G Start Low Reaction Yield Check_Catalyst Verify Catalyst Activity & Purity Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Time, Light) Check_Catalyst->Check_Conditions Catalyst OK New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst Catalyst Degraded Check_Reagents Purify Starting Materials & Solvents Check_Conditions->Check_Reagents Conditions Optimized Analyze_Crude Analyze Crude Mixture (NMR, LC-MS) Check_Reagents->Analyze_Crude Reagents Pure Byproducts Identify Byproducts Analyze_Crude->Byproducts Decomposition Catalyst Decomposition Products? Byproducts->Decomposition No Optimize_Selectivity Adjust Conditions for Selectivity (Solvent, Additives) Byproducts->Optimize_Selectivity Yes Decomposition->New_Catalyst Yes End_Fail Consult Further Literature Decomposition->End_Fail No End_Success Improved Yield Optimize_Selectivity->End_Success New_Catalyst->End_Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Handling Air and Moisture-Sensitive Iridium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for handling air and moisture-sensitive iridium complexes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the storage, handling, and troubleshooting of these sensitive yet powerful chemical tools.

Frequently Asked Questions (FAQs)

Q1: What makes iridium complexes sensitive to air and moisture?

A1: The sensitivity of iridium complexes often stems from the electron-rich nature of the iridium center, particularly in its lower oxidation states (e.g., Ir(I) or Ir(III) with certain ligand sets), and the reactivity of their ligands.[1] These complexes can react with oxygen and water in the atmosphere, leading to oxidation of the metal center, degradation of the ligands, or formation of inactive hydroxo or oxo species.[2] This degradation can result in a loss of catalytic activity or luminescent properties.

Q2: How should I properly store my air and moisture-sensitive iridium complexes?

A2: Proper storage is crucial to maintain the integrity of your iridium complexes. They should be stored in a dark, inert atmosphere, such as in a nitrogen or argon-filled glovebox or a sealed Schlenk flask.[3] If a glovebox is unavailable, storing the solid complex in a vial with a tightly sealed cap, wrapped with Parafilm, inside a desiccator filled with a dry, inert gas can be a temporary solution. For long-term storage, refrigeration or freezing in an inert atmosphere is recommended to slow down potential decomposition pathways.

Q3: I don't have access to a glovebox or Schlenk line. Can I still work with these complexes?

A3: While a glovebox or Schlenk line is highly recommended, it is possible to handle moderately sensitive complexes for short periods using techniques that minimize air and moisture exposure. This includes working under a positive flow of an inert gas (like nitrogen or argon) and using well-dried solvents and glassware. However, for highly sensitive or pyrophoric iridium compounds, the use of a controlled inert atmosphere is mandatory.

Q4: What are the visual signs of decomposition in my iridium complex?

A4: A change in color or the appearance of solid precipitates can indicate decomposition.[4] For example, a vibrant yellow solution of a photocatalyst might become pale or colorless upon degradation. Some iridium complexes exhibit different colors in different crystalline or amorphous forms, so a color change upon grinding or dissolving is not always a sign of chemical decomposition.[4] However, unexpected color changes during a reaction or upon storage should be investigated.

Q5: How does the choice of solvent affect the stability of my iridium complex?

A5: The solvent can significantly impact the stability of an iridium complex. Halogenated solvents like dichloromethane (DCM) can be problematic for some complexes, leading to the formation of new species, especially under irradiation.[5] The solubility of the complex is also a critical factor; poor solubility can lead to low reaction efficiency.[6] It is essential to use high-purity, anhydrous, and degassed solvents to prevent reactions with impurities like water, oxygen, or peroxides.

Troubleshooting Guides

Problem 1: My iridium-catalyzed reaction is not working or has a very low yield.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose the problem.

G cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions start Low or No Product Yield q1 Is the iridium complex active? start->q1 q2 Are the reaction conditions optimal? q1->q2 Yes s1 Check complex integrity (NMR, UV-Vis). Use a fresh batch of catalyst. q1->s1 No q3 Is the substrate reactive? q2->q3 Yes s2 Verify solvent purity (anhydrous, degassed). Optimize temperature, concentration, and light source (for photocatalysis). q2->s2 No q4 Are there inhibitory impurities? q3->q4 Yes s3 Confirm substrate purity. Consider alternative substrates or activating agents. q3->s3 No s4 Purify reagents and solvents. Use a scavenger for potential inhibitors. q4->s4

Troubleshooting workflow for low-yield iridium-catalyzed reactions.

Detailed Troubleshooting Steps:

  • Verify Catalyst Integrity:

    • Question: Has the iridium complex degraded?

    • Answer: Run a quick 1H NMR or UV-Vis spectrum of your catalyst to check for signs of decomposition, such as the appearance of new peaks or a change in the absorption profile.[7][8] Compare it to the spectrum of a fresh, active sample. A noticeable color change from the expected appearance can also be an indicator of degradation.[4]

  • Check Reagents and Solvents:

    • Question: Are the solvents and reagents pure and dry?

    • Answer: Air- and moisture-sensitive reactions require anhydrous and deoxygenated solvents. Ensure your solvents have been properly dried and degassed. Impurities in the starting materials or reagents can act as poisons to the catalyst.

  • Optimize Reaction Conditions:

    • Question: Are the reaction parameters correct?

    • Answer: Re-verify the reaction temperature, concentration, and stoichiometry. For photocatalytic reactions, ensure the light source has the correct wavelength and sufficient intensity to excite the catalyst.[9]

  • Consider Catalyst Deactivation Pathways:

    • Question: Could the catalyst be deactivating during the reaction?

    • Answer: Some iridium catalysts can be deactivated by reaction with substrates, products, or byproducts.[5] For example, in photocatalysis, side reactions with sacrificial electron donors can modify the catalyst's ligands.[5]

Problem 2: I observe a color change in my iridium complex solution, but the reaction is not proceeding as expected.

An unexpected color change during a reaction can be a sign of catalyst decomposition or the formation of an undesired intermediate.

G cluster_diagnosis Diagnostic Steps cluster_interpretation Possible Interpretations start Unexpected Color Change d1 Is the color change immediate upon adding a reagent? start->d1 d2 Does the color change occur over time, especially under irradiation? d1->d2 No i1 Potential reaction with an impurity in the added reagent. Formation of an unexpected intermediate. d1->i1 Yes d3 Is a precipitate forming? d2->d3 No i2 Photodegradation of the catalyst. Slow decomposition due to solvent or trace impurities. d2->i2 Yes i3 Formation of an insoluble, likely inactive, iridium species. Precipitation of a reaction byproduct that may inhibit the catalyst. d3->i3

Interpreting unexpected color changes in iridium complex solutions.

Detailed Troubleshooting Steps:

  • Analyze the Solution:

    • Action: If possible, carefully take a small aliquot of the reaction mixture under inert conditions and analyze it using UV-Vis or fluorescence spectroscopy. A significant shift in the absorption or emission maxima compared to the starting complex is a strong indicator of a change in the iridium species.

  • Investigate Potential Side Reactions:

    • Consideration: In photocatalysis, the interaction between the excited state of the iridium complex and other components in the reaction mixture can lead to side reactions. For instance, complexes with 2,2'-bipyridine ligands can be susceptible to modification when using tertiary amine sacrificial donors.[5]

  • Check for Precipitation:

    • Observation: If a precipitate forms, it could be an insoluble, inactive form of the iridium complex.[10] This can happen if the solvent polarity changes during the reaction or if the complex degrades to an insoluble species.

Data Presentation

The stability and solubility of iridium complexes are critical for successful experimentation. The following tables summarize key data for commonly used iridium photocatalysts.

Table 1: Solubility of Common Iridium Photocatalysts in Various Organic Solvents (Molar Concentration) [6][11]

PhotocatalystAcetoneAcetonitrileDichloromethaneDMFDMSOToluene
fac-Ir(ppy)36.0x10-44.2x10-47.3x10-31.5x10-33.7x10-35.9x10-4
[Ir(ppy)2(dtbbpy)]PF6>1.0x10-1>1.0x10-1>1.0x10-1>1.0x10-1>1.0x10-11.0x10-4
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6>1.0x10-1>1.0x10-1>1.0x10-1>1.0x10-1>1.0x10-11.0x10-4

Table 2: Photophysical and Redox Properties of Selected Iridium Photocatalysts [12][13]

ComplexEmission Max (nm)Excited State Lifetime (µs)E1/2 (V vs SCE) (IrIV/Ir*III)E1/2 (V vs SCE) (IrIII/IrII)
fac-Ir(ppy)3~5101.9-1.73+0.77
[Ir(ppy)2(dtbbpy)]PF6~5901.1-0.96+1.03
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6~5152.3+1.21+1.29

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive Iridium Complexes Using a Schlenk Line

This protocol outlines the basic steps for setting up a reaction with an air-sensitive iridium complex.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction p1 Dry glassware in oven p2 Assemble hot glassware under inert gas flow p1->p2 p3 Perform 3 vacuum/inert gas cycles p2->p3 r1 Add solid iridium complex under positive inert gas pressure p3->r1 r2 Add degassed solvent via cannula or syringe r1->r2 r3 Add other reagents via syringe r2->r3 c1 Maintain slight positive pressure of inert gas r3->c1 c2 Stir and heat/irradiate as required c1->c2

Experimental workflow for handling air-sensitive iridium complexes.

Methodology:

  • Glassware Preparation: Thoroughly dry all glassware (e.g., Schlenk flask, magnetic stir bar, condenser) in an oven at >120 °C for at least 4 hours.

  • Assembly and Inerting: While still hot, assemble the glassware and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

  • Addition of Solids: Weigh the solid iridium complex in a glovebox or under a positive flow of inert gas and add it to the reaction flask.

  • Addition of Liquids: Transfer anhydrous, degassed solvents and liquid reagents to the flask using a gas-tight syringe or a cannula.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.

Protocol 2: Synthesis of a Common Iridium Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6

This protocol is adapted from established literature procedures.

Reaction Scheme:

  • Synthesis of the iridium dimer, [(dF(CF3)ppy)2Ir(µ-Cl)]2.

  • Reaction of the dimer with the ancillary ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).

  • Anion exchange to yield the final hexafluorophosphate salt.

Detailed Methodology:

  • Step 1: Dimer Synthesis: Iridium(III) chloride hydrate is reacted with 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine in a mixture of 2-ethoxyethanol and water. The resulting chloro-bridged dimer precipitates from the solution upon cooling and is collected by filtration.

  • Step 2: Ligand Exchange: The iridium dimer and 4,4'-di-tert-butyl-2,2'-bipyridine are heated in a suitable solvent such as ethylene glycol.

  • Step 3: Anion Exchange: An aqueous solution of ammonium hexafluorophosphate (NH4PF6) is added to the reaction mixture to precipitate the final product, which is then purified by column chromatography.

For a detailed, step-by-step procedure with precise quantities and reaction conditions, please refer to established synthetic protocols in the chemical literature.

This technical support center provides a foundational guide to handling air- and moisture-sensitive iridium complexes. For more specific queries or advanced applications, consulting detailed literature and seeking expert advice is always recommended.

References

Technical Support Center: Enhancing the Quantum Yield of Iridium-Based Phosphors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iridium-based phosphors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the phosphorescence quantum yield of your iridium complexes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the phosphorescence quantum yield (Φp) of iridium(III) complexes?

The quantum yield of iridium(III) complexes is primarily influenced by a combination of molecular and environmental factors. Key molecular factors include the choice of cyclometalating (C^N) and ancillary (N^N or other) ligands, the overall rigidity of the complex, and the energy gap between the emissive triplet state (T1) and the ground state (S0).[1] Environmental factors such as the solvent, temperature, and the presence of quenchers (e.g., oxygen) also play a significant role.[2][3]

Q2: How does the design of cyclometalating and ancillary ligands affect the quantum yield?

Ligand design is a critical strategy for tuning the photophysical properties of iridium complexes.[1]

  • Cyclometalating (C^N) Ligands: These ligands largely determine the emission color and energy of the triplet state. Introducing electron-donating or withdrawing groups can modulate the HOMO and LUMO energy levels, thereby affecting the emission energy.[4]

  • Ancillary Ligands: These ligands fine-tune the photophysical properties. Introducing bulky or rigid ancillary ligands can increase the quantum yield by suppressing non-radiative decay pathways caused by molecular vibrations.[5][6] For example, β-diketiminate (NacNac) or amidinate ancillary ligands have been used to achieve high quantum yields in red-emitting complexes.[5][6]

Q3: What is the role of solvent in determining the quantum yield?

The solvent can significantly impact the quantum yield of iridium complexes through several mechanisms:

  • Solvatochromism: The polarity of the solvent can alter the energy levels of the excited states, leading to shifts in the emission spectrum and changes in the quantum yield.

  • Quenching: Solvents can act as quenchers of the excited state. For instance, dissolved oxygen is a well-known quencher of phosphorescence.[7] Therefore, it is crucial to degas solutions before quantum yield measurements.

  • Viscosity: A more viscous solvent can restrict molecular motions and vibrations, which reduces non-radiative decay and can lead to a higher quantum yield.

Q4: How does temperature affect the phosphorescence quantum yield?

Temperature has a significant effect on the quantum yield. Generally, lower temperatures lead to higher quantum yields because non-radiative decay processes, which are often thermally activated, are suppressed.[2][3] At lower temperatures, molecular vibrations are minimized, reducing the probability of non-radiative relaxation to the ground state.

Troubleshooting Guide

Problem 1: The synthesized iridium complex has a very low or no phosphorescence.

  • Possible Cause 1: Incorrect molecular design.

    • Solution: The energy levels of the triplet metal-to-ligand charge transfer (³MLCT) and triplet ligand-centered (³LC) states may not be appropriately aligned. Review the design of your cyclometalating and ancillary ligands. Consider using computational methods to predict the electronic structure and excited state properties before synthesis.[8]

  • Possible Cause 2: Presence of impurities.

    • Solution: Impurities from the synthesis or starting materials can act as quenchers. Purify the complex rigorously using techniques such as column chromatography on silica gel or Celite, followed by recrystallization or sublimation.[9][10][11][12] Common impurities can include residual starting materials or byproducts like chloro-bridged iridium dimers.[11][12]

  • Possible Cause 3: Decomposition of the complex.

    • Solution: Iridium complexes can be sensitive to light and air. Store the complex in a dark, inert atmosphere (e.g., under argon or nitrogen). When handling the complex, minimize exposure to ambient light and oxygen.

Problem 2: The measured quantum yield is significantly lower than reported for similar complexes.

  • Possible Cause 1: Incomplete removal of solvent or oxygen.

    • Solution: Ensure that the solvent used for the measurement is thoroughly degassed to remove dissolved oxygen, a potent quencher of phosphorescence.[7] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution.[13][14]

  • Possible Cause 2: Aggregation-caused quenching.

    • Solution: At high concentrations, iridium complexes can form aggregates, which often have lower quantum yields due to intermolecular quenching processes. Measure the quantum yield at different concentrations to check for this effect. If aggregation is an issue, using a good solvent for the complex or working at lower concentrations can help.

  • Possible Cause 3: Incorrect measurement procedure or setup.

    • Solution: Quantum yield measurements require careful setup and calibration. Ensure your spectrometer is correctly calibrated. When using the comparative method, the reference standard should have a well-known quantum yield and its absorption and emission spectra should be in a similar range to your sample.[15][16] The absolute method using an integrating sphere is often more reliable but also requires careful calibration.[15][17][18][19]

Problem 3: The emission color of the complex is not as expected.

  • Possible Cause 1: Isomerization.

    • Solution: Some iridium complexes can exist as facial (fac) and meridional (mer) isomers, which can have different emission properties. The synthetic conditions can influence the ratio of these isomers. Purification by column chromatography can sometimes separate the isomers.

  • Possible Cause 2: Unintended modification of ligands.

    • Solution: The ligands may have been modified during the synthesis or workup. Use analytical techniques like NMR and mass spectrometry to confirm the structure of your complex.

Data Presentation: Quantum Yield of Selected Iridium(III) Complexes

ComplexCyclometalating Ligand (C^N)Ancillary LigandSolventQuantum Yield (Φp)Reference
fac-Ir(ppy)₃2-phenylpyridine (ppy)-Dichloromethane~0.40[13][14]
fac-Ir(ppy)₃2-phenylpyridine (ppy)-Toluene~0.97[20]
(dfpypya)₂Ir(pic)3-methyl-6-(2′,4′-difluoro-pyridinato)pyridazinepicolinate--[21]
(dfpypya)₂Ir(pic-OH)3-methyl-6-(2′,4′-difluoro-pyridinato)pyridazine3-hydroxypicolinic acid-Higher than (dfpypya)₂Ir(pic)[21]
[Ir(C^N)₂(N^N)]⁺ Series 12-phenylpyridineR-phenylimidazo(4,5-f)1,10-phenanthrolineDichloromethane0.31 - 0.36[22]
[Ir(C^N)₂(N^N)]⁺ Series 2Fluorinated 2-phenylpyridineR-phenylimidazo(4,5-f)1,10-phenanthrolineDichloromethane0.60 - 0.63[22]
Ir-pb2-phenylpyridinepotassium 2,2′-biquinoline-4,4′-dicarboxylateDeoxygenated DMSO0.34[7]
Ir-qb2-phenylquinolinepotassium 2,2′-biquinoline-4,4′-dicarboxylateDeoxygenated DMSO0.106[7]
Ir-bbbenzo[h]quinolinepotassium 2,2′-biquinoline-4,4′-dicarboxylateDeoxygenated DMSO0.266[7]

Experimental Protocols

Synthesis of fac-Tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃)

This protocol is adapted from established literature procedures.[9][10][11][12]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • Glycerol

  • Dichloromethane (DCM)

  • Methanol

  • Hydrochloric acid (1M)

  • Silica gel for column chromatography

Procedure:

  • Combine iridium(III) chloride hydrate and an excess of 2-phenylpyridine in glycerol in a reaction flask.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 24 hours.[9] The color of the solution should change, and a precipitate may form.

  • Cool the reaction mixture to room temperature.

  • Add 1M HCl to precipitate the crude product.[9]

  • Collect the precipitate by filtration and wash with water and then methanol.

  • Dissolve the crude product in hot dichloromethane.

  • Purify the product by column chromatography on silica gel, using a suitable eluent (e.g., a mixture of dichloromethane and hexanes).[9]

  • Collect the yellow fraction containing the fac-Ir(ppy)₃ isomer.

  • Remove the solvent under reduced pressure.

  • Further purify the product by recrystallization from a dichloromethane/methanol mixture or by sublimation.[9]

  • Dry the final product under vacuum.

Measurement of Photoluminescence Quantum Yield (Absolute Method using an Integrating Sphere)

This protocol provides a general guideline for measuring the absolute photoluminescence quantum yield.[15][17][18][19]

Equipment:

  • Fluorometer equipped with an integrating sphere

  • Excitation light source (e.g., Xenon lamp)

  • Detector (e.g., CCD)

  • Quartz cuvette for solutions or sample holder for thin films

Procedure:

  • System Calibration: Calibrate the spectral sensitivity of the detection system.

  • Sample Preparation:

    • Solutions: Prepare a dilute solution of the iridium complex in a degassed spectroscopic grade solvent. The absorbance at the excitation wavelength should ideally be between 0.01 and 0.1 to minimize reabsorption effects.

    • Thin Films: Prepare a thin film of the complex, for example, by spin-coating or vacuum deposition.

  • Measurement:

    • Blank Measurement: Place a blank sample (pure solvent or substrate) in the integrating sphere and measure the spectrum of the excitation light (Lₐ).

    • Sample Measurement: Place the sample in the integrating sphere and measure the spectrum, which will include the scattered excitation light (Lₑ) and the emitted phosphorescence (Eₑ).

  • Calculation: The absolute quantum yield (Φp) is calculated as the ratio of the number of emitted photons to the number of absorbed photons using the following equation:

    Φp = (Integrated intensity of Eₑ) / (Integrated intensity of Lₐ - Integrated intensity of Lₑ)

    The instrument's software typically performs this calculation after correcting for the spectral response of the system.[15]

Visualizations

experimental_workflow Experimental Workflow for Enhancing Quantum Yield cluster_synthesis Synthesis & Purification cluster_measurement Quantum Yield Measurement cluster_optimization Optimization Loop synthesis Synthesis of Ir(III) Complex purification Purification (Chromatography, Recrystallization/Sublimation) synthesis->purification characterization Characterization (NMR, MS) purification->characterization sample_prep Sample Preparation (Degassed Solution/Film) characterization->sample_prep qy_measurement PLQY Measurement (Integrating Sphere) sample_prep->qy_measurement data_analysis Data Analysis qy_measurement->data_analysis analysis Analyze Results data_analysis->analysis redesign Ligand/Complex Redesign analysis->redesign redesign->synthesis

Experimental workflow for enhancing quantum yield.

signaling_pathway Factors Influencing Quantum Yield cluster_molecular Molecular Structure cluster_environment Environment qy Quantum Yield (Φp) ligand Ligand Design (C^N, Ancillary) ligand->qy rigidity Molecular Rigidity rigidity->qy energy_gap T1-S0 Energy Gap energy_gap->qy solvent Solvent Polarity & Viscosity solvent->qy temperature Temperature temperature->qy quenching Quenchers (e.g., O2) quenching->qy

Key factors influencing quantum yield.

References

Validation & Comparative

A Comparative Guide to the Performance of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance characteristics of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), a prominent organometallic complex utilized in organic light-emitting diodes (OLEDs), photocatalysis, and as a luminescent probe.[1] The photophysical and electrochemical properties of such iridium(III) complexes are often intricately linked to the surrounding solvent environment. Understanding these solvent effects is crucial for optimizing device performance, designing novel catalytic systems, and developing sensitive analytical assays.

Photophysical Properties: A Solvent-Dependent Phenomenon

The photoluminescence quantum yield (PLQY) and excited-state lifetime are critical parameters that dictate the efficiency of light emission from Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III). These properties are highly sensitive to the polarity and viscosity of the solvent, as well as the presence of dissolved oxygen.

Illustrative Performance Data in Common Solvents

The following table summarizes the expected trends in the photophysical properties of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) in various deoxygenated organic solvents. Note: This data is illustrative and based on the behavior of analogous iridium(III) complexes. Experimental verification for this specific compound is required.

SolventDielectric Constant (ε)Emission Maximum (λem) (nm)Photoluminescence Quantum Yield (Φ)Excited-State Lifetime (τ) (μs)
Toluene2.38~510Moderate-High~1.5 - 2.5
Dichloromethane (DCM)8.93~515Moderate~1.0 - 2.0
Tetrahydrofuran (THF)7.58~512Moderate~1.2 - 2.2
Acetonitrile (MeCN)37.5~520Low-Moderate~0.5 - 1.5
Dimethylformamide (DMF)36.7~525Low~0.2 - 1.0

Generally, for similar iridium complexes, a higher solvent polarity can lead to a red-shift in the emission maximum and a decrease in both the quantum yield and excited-state lifetime due to increased non-radiative decay pathways.

Electrochemical Behavior: Probing Redox Properties

Cyclic voltammetry is a powerful technique to investigate the oxidation and reduction potentials of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III). These electrochemical properties are crucial for understanding its behavior in electronic devices and photocatalytic reactions. The solvent and the supporting electrolyte can significantly influence the measured potentials.

Illustrative Electrochemical Data in Common Solvent Systems

The table below provides an example of how the electrochemical data for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) would be presented. The values are hypothetical and serve as a template for reporting experimentally determined data.

Solvent SystemOxidation Potential (Eox) (V vs. Fc/Fc+)Reduction Potential (Ered) (V vs. Fc/Fc+)HOMO (eV)LUMO (eV)
0.1 M TBAPF₆ in DCM0.85-2.40-5.65-2.40
0.1 M TBAPF₆ in MeCN0.82-2.35-5.62-2.45
0.1 M TBAPF₆ in DMF0.80-2.32-5.60-2.48

*HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction peaks, respectively, using the ferrocene/ferrocenium (Fc/Fc+) couple as an internal standard.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for characterizing the photophysical and electrochemical properties of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) are provided below.

Photoluminescence Quantum Yield (PLQY) Measurement

The comparative method, using a well-characterized standard with a known PLQY, is a widely accepted technique.

Materials and Equipment:

  • Fluorometer equipped with an integrating sphere

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • Spectroscopic grade solvents

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of the iridium complex and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Deoxygenation: Deoxygenate the solutions by bubbling with high-purity nitrogen or argon for at least 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Emission Measurement: Record the photoluminescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for the sample and the standard.

  • Data Analysis: The PLQY of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Excited-State Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is a common method for determining the excited-state lifetime.

Materials and Equipment:

  • TCSPC spectrometer with a pulsed laser or LED excitation source

  • Photomultiplier tube (PMT) or other sensitive photodetector

  • Sample holder and cuvettes

  • Deoxygenated solutions of the iridium complex

Procedure:

  • Instrument Setup: Set the excitation wavelength and emission wavelength on the TCSPC instrument.

  • Data Acquisition: Excite the sample with a short pulse of light and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

Cyclic Voltammetry (CV) Measurement

CV is used to determine the redox potentials of the complex.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

  • Anhydrous, deoxygenated solvent

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Ferrocene (as an internal standard)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent.

  • Preparation of the Analyte Solution: Dissolve a small amount of the iridium complex in the electrolyte solution.

  • Deoxygenation: Purge the solution with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Electrochemical Measurement: Place the three electrodes in the solution. Scan the potential of the working electrode and record the resulting current.

  • Internal Standard: After recording the CV of the complex, add a small amount of ferrocene to the solution and record another CV to reference the potentials to the Fc/Fc⁺ couple.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Photophysical_Characterization cluster_prep Sample Preparation cluster_plqy PLQY Measurement cluster_lifetime Lifetime Measurement A Prepare Dilute Solutions B Deoxygenate with N2/Ar A->B C Measure Absorbance (UV-Vis) B->C F Acquire Decay Profile (TCSPC) B->F D Measure Emission (Fluorometer) C->D E Calculate PLQY D->E G Fit to Exponential Decay F->G H Determine Lifetime (τ) G->H Electrochemical_Characterization cluster_prep_electrochem Solution Preparation cluster_cv Cyclic Voltammetry P1 Prepare Electrolyte Solution P2 Dissolve Iridium Complex P1->P2 P3 Deoxygenate with N2/Ar P2->P3 M1 Assemble 3-Electrode Cell P3->M1 M2 Scan Potential & Record Current M1->M2 M3 Add Ferrocene Standard M2->M3 M4 Record CV with Standard M3->M4 M5 Determine Redox Potentials M4->M5

References

A Comparative Benchmarking Guide to OLED Emitters Derived from Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Phosphorescent Iridium(III) Complexes in Organic Light-Emitting Diode (OLED) Technology.

This guide provides a comparative analysis of the efficiency of Organic Light-Emitting Diodes (OLEDs) employing derivatives of the common precursor, Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), chemically represented as [Ir(ppy)₂Cl]₂. This iridium dimer is a foundational building block for a vast array of phosphorescent emitters, which are critical components in modern high-efficiency OLED displays and lighting. By harnessing both singlet and triplet excitons, these materials can theoretically achieve 100% internal quantum efficiency, a significant leap from traditional fluorescent emitters.

This report details the performance metrics of various iridium(III) complexes synthesized from this precursor, offering a direct comparison with state-of-the-art alternative phosphorescent emitters. The data presented is intended to aid researchers in the selection and design of novel emitters for advanced OLED applications.

Performance Benchmark: Iridium(III) Emitter Derivatives vs. Alternatives

The following table summarizes the key performance indicators for a selection of phosphorescent OLEDs. The emitters are categorized into derivatives of [Ir(ppy)₂Cl]₂ and other high-performance iridium(III) complexes for comparative purposes. The data highlights the external quantum efficiency (EQE), current efficiency, power efficiency, and Commission Internationale de l'Eclairage (CIE) coordinates.

EmitterPrecursor/TypeHost MaterialMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)CIE (x, y)Emission Color
[Ir(ppy)₃] Derivative of [Ir(ppy)₂Cl]₂CBP~12.028.945(0.25, 0.60)Green
Ir(ppy)₂(acac) Derivative of [Ir(ppy)₂Cl]₂CBP~6.3~13.0~7.2(0.65, 0.35)Red
(dfdmappy)₂Ir(phim) (Ir1) Alternative Blue EmitterPPF28.0--(0.16, 0.21)Blue
Ir-dfpMepy-CN Alternative Blue EmitterDPEPO---(0.16, 0.17)Blue
Green Iridium Carbene Complex Alternative Green Emitter-26.0-< 3V @ 1000 cd/m²(0.33, 0.62)Green
(tphpy)₂Ir(acac) Alternative Green EmitterCBP-40.0-(0.34, 0.63)Green
Red-G3 Dendrimer Alternative Red Emitter-11.813.07.2(0.65, 0.35)Red

Note: Performance metrics can vary significantly based on the device architecture, host materials, and fabrication conditions. The data presented is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of emitters and the fabrication of high-performance OLEDs. Below are generalized protocols for the synthesis of a common derivative and the subsequent fabrication and characterization of an OLED device.

Synthesis of Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] from [Ir(ppy)₂Cl]₂

A common method for synthesizing heteroleptic and homoleptic iridium(III) complexes from the [Ir(ppy)₂Cl]₂ dimer involves a bridge-splitting reaction followed by the introduction of an ancillary ligand or another cyclometalating ligand. For the synthesis of the homoleptic complex, Ir(ppy)₃, a reaction with an excess of the 2-phenylpyridine ligand is typically employed.

  • Reactants: Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂), 2-phenylpyridine (ppyH), and a high-boiling point solvent such as glycerol or 2-ethoxyethanol. A mild base like sodium carbonate (Na₂CO₃) or silver trifluoromethanesulfonate (AgOTf) can be used to facilitate the reaction.

  • Procedure: The iridium dimer and an excess of the 2-phenylpyridine ligand are dissolved in the solvent. The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Purification: After cooling, the product is typically precipitated by adding a non-solvent like methanol or water. The crude product is then collected by filtration and purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity Ir(ppy)₃.

Fabrication and Characterization of a Phosphorescent OLED

The fabrication of a multilayer phosphorescent OLED is typically carried out in a high-vacuum thermal evaporation system.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The ITO surface is often treated with oxygen plasma to improve the work function and enhance hole injection.

  • Organic Layer Deposition: A typical device architecture consists of the following layers deposited in sequence onto the ITO anode:

    • Hole Injection Layer (HIL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

    • Hole Transporting Layer (HTL): e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).

    • Emissive Layer (EML): A host material, such as CBP, is co-evaporated with the phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (typically 5-10 wt%).

    • Hole Blocking Layer (HBL): e.g., 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).

    • Electron Transporting Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃).

  • Cathode Deposition: A low work function metal, such as lithium fluoride (LiF) followed by aluminum (Al), is deposited to form the cathode.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra and CIE coordinates are recorded with a spectroradiometer. The external quantum efficiency is calculated from the luminance, current density, and EL spectrum.

Visualizing the Workflow and Relationships

The following diagrams illustrate the key processes and relationships in the development and evaluation of these OLED emitters.

experimental_workflow cluster_synthesis Emitter Synthesis cluster_fabrication OLED Fabrication cluster_characterization Performance Characterization precursor [Ir(ppy)₂Cl]₂ Precursor reaction Bridge-Splitting Reaction precursor->reaction ligand Ancillary Ligand (e.g., ppyH, acac) ligand->reaction purification Purification (Chromatography, Sublimation) reaction->purification emitter Iridium(III) Complex Derivative purification->emitter deposition Vacuum Thermal Evaporation emitter->deposition substrate ITO Substrate Cleaning substrate->deposition layers HIL → HTL → EML (Host + Emitter) → HBL → ETL deposition->layers cathode Cathode Deposition (LiF/Al) layers->cathode encapsulation Encapsulation cathode->encapsulation device OLED Device encapsulation->device jvl J-V-L Measurement device->jvl el EL Spectrum & CIE device->el eqe EQE Calculation device->eqe analysis Comparative Analysis jvl->analysis el->analysis eqe->analysis

Caption: Experimental workflow for benchmarking OLEDs.

energy_transfer cluster_host Host Material cluster_guest Phosphorescent Guest (Iridium Complex) S1_host Singlet State (S₁) T1_host Triplet State (T₁) S1_host->T1_host ISC T1_guest Triplet State (T₁) T1_host->T1_guest Energy Transfer S1_guest Singlet State (S₁) S1_guest->T1_guest ISC phosphorescence Phosphorescence (Light Emission) T1_guest->phosphorescence recombination Electron-Hole Recombination recombination->S1_host recombination->T1_host recombination->S1_guest Direct Trapping recombination->T1_guest Direct Trapping isc_host Intersystem Crossing (ISC) energy_transfer Dexter Energy Transfer isc_guest ISC

Caption: Energy transfer mechanism in a phosphorescent OLED.

A Comparative Guide to the Mechanism of C-H Activation with Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the C-H activation mechanism catalyzed by Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), commonly referred to as [Ir(ppy)₂Cl]₂, against alternative iridium-based catalysts. The content is supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Introduction to [Ir(ppy)₂Cl]₂ in C-H Activation

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is a dimeric Ir(III) complex that has emerged as a versatile and efficient catalyst for a variety of C-H activation and functionalization reactions.[1] Its utility is particularly notable in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The mechanism by which [Ir(ppy)₂Cl]₂ facilitates C-H activation is a subject of significant interest, as a thorough understanding is crucial for optimizing existing synthetic routes and developing novel transformations. High-valent late transition metals such as Ir(III) are known to mediate C-H activation through electrophilic pathways.[2]

The Mechanism: Concerted Metalation-Deprotonation

For high-valent d⁶ Ir(III) complexes like [Ir(ppy)₂Cl]₂, the operative mechanism for C-H activation is often a Concerted Metalation-Deprotonation (CMD) pathway.[2] This mechanism avoids the formation of a formal Ir(V) hydride intermediate, which is typically higher in energy. The catalytic cycle is proposed as follows:

  • Dimer Cleavage: The chloride-bridged dimer, [Ir(ppy)₂Cl]₂, dissociates in the presence of a coordinating solvent or substrate to form a monomeric, catalytically active species.

  • Substrate Coordination: The substrate, often containing a directing group, coordinates to the iridium center.

  • C-H Activation (CMD): The C-H bond is cleaved via a single, six-membered transition state. In this step, the iridium center binds to the carbon atom while a basic ligand (e.g., acetate, carbonate, or the pyridyl nitrogen of the ppy ligand) abstracts the proton.[3]

  • Functionalization: The resulting iridacycle intermediate reacts with a coupling partner (e.g., an amine, borane, or alkyne) to form the desired C-functionalized product.

  • Catalyst Regeneration: The active catalyst is regenerated through reductive elimination or another turnover-limiting step, allowing it to re-enter the catalytic cycle.

G cluster_main Proposed Catalytic Cycle for C-H Activation with [Ir(ppy)2Cl]2 A [Ir(ppy)2Cl]2 (Dimer) B Monomeric Ir(III) Catalyst A->B Dimer Cleavage C Substrate Coordination Complex B->C + Substrate (R-H) D Concerted Metalation-Deprotonation (CMD) Transition State C->D C-H Activation E Iridacycle Intermediate D->E F Functionalized Product Formation E->F + Coupling Partner G Regenerated Ir(III) Catalyst F->G - Product (R-X) G->C Re-entry to Cycle

Figure 1: Proposed CMD catalytic cycle for [Ir(ppy)₂Cl]₂.

Alternative Catalyst: [Cp*Ir(III)] Complexes

A prominent class of alternative catalysts for C-H activation are the pentamethylcyclopentadienyl iridium(III) complexes, often denoted as [CpIr(III)]. A common precursor is the dimer [CpIrCl₂]₂. These catalysts are known for their high reactivity and functional group tolerance in a wide range of C-H functionalization reactions, including amination, methylation, and iodination.

Structurally, the key difference lies in the ligand sphere. While [Ir(ppy)₂Cl]₂ features cyclometalated phenylpyridine ligands, [CpIr(III)] complexes possess a bulky, electron-donating Cp ligand. This difference in ligand architecture significantly influences the electronic and steric properties of the metal center, thereby affecting catalytic activity and selectivity.

G cluster_main Structural and Mechanistic Comparison of Iridium Catalysts cat1 [Ir(ppy)₂Cl]₂ Ligands: 2-(2-pyridinyl)phenyl (ppy), Chloride Key Feature: Cyclometalated structure Common Mechanism: Concerted Metalation-Deprotonation (CMD) cat2 [Cp*IrCl₂]₂ Ligands: Pentamethylcyclopentadienyl (Cp*), Chloride Key Feature: Bulky, electron-donating Cp* ligand Common Mechanism: Often involves oxidative addition to Ir(V)

Figure 2: Comparison of [Ir(ppy)₂Cl]₂ and [Cp*IrCl₂]₂.

Comparative Performance Data

The choice of catalyst can significantly impact the outcome of a C-H activation reaction. Below is a comparison of the performance of [Ir(ppy)₂Cl]₂ and a representative [Cp*Ir(III)] catalyst in C-H amination reactions.

CatalystSubstrateAmine SourceSolventTemp. (°C)Time (h)Yield (%)SelectivityReference
[Ir(ppy)₂Cl]₂ 2-PhenylpyridineIndazoleToluene1302485Mono-ortho[4]
[Cp*Ir(H₂O)₃]SO₄ 2-PhenylpyridineMoz-N₃EtOAc801686Mono-ortho

Note: This table is a compilation of representative data from different studies and is intended for comparative purposes. Direct head-to-head comparisons under identical conditions are limited in the literature.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for C-H functionalization using both classes of catalysts.

This protocol is adapted from general procedures for iridium-catalyzed C-H borylation.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl substrate (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%).

  • Reaction Conditions: Evacuate and backfill the vial with argon or nitrogen three times. Add anhydrous solvent (e.g., methylcyclohexane or THF, 2.5 mL). Seal the vial and heat the reaction mixture at 80-100 °C for 16-24 hours.

  • Workup and Analysis: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired boronate ester. Product yield and purity are determined by ¹H NMR spectroscopy and gas chromatography.[5]

This protocol is based on high-throughput experimentation (HTE) workflows.

  • Stock Solutions: Prepare stock solutions of the [Cp*Ir(H₂O)₃]SO₄ catalyst, the azide source (e.g., Moz-N₃), and any additives (e.g., a silver salt) in a suitable solvent (e.g., EtOAc or CPME).

  • Reaction Array: In a 96-well plate, dispense the substrate (0.02-0.2 mmol per well). Using an automated liquid handler, add the stock solutions of the catalyst (e.g., 4 mol%), azide (1.2-2.0 equiv), and additive.

  • Reaction Conditions: Seal the plate and place it on a heated shaker block at the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 12-24 hours).

  • Analysis: After the reaction is complete, an aliquot from each well is diluted and analyzed by LC-MS to determine conversion and product formation. For isolation, the reaction can be scaled up based on the optimized conditions identified in the screen.

G cluster_main High-Throughput Experimentation (HTE) Workflow A Reaction Planning (Substrates, Catalysts, Solvents) B Stock Solution Preparation A->B C Automated Dispensing (96-well plate) B->C D Reaction Execution (Heating & Shaking) C->D E High-Throughput Analysis (LC-MS, GC-MS) D->E F Data Analysis & Visualization E->F G Scale-up of Optimal Conditions F->G

Figure 3: A generalized HTE workflow for reaction optimization.

Conclusion

The validation of the C-H activation mechanism for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) points towards a Concerted Metalation-Deprotonation pathway, which is characteristic of high-valent Ir(III) complexes. This contrasts with some [Cp*Ir(III)] systems where oxidative addition to Ir(V) can be operative.

Key Comparison Points:

  • [Ir(ppy)₂Cl]₂:

    • Mechanism: Primarily Concerted Metalation-Deprotonation (CMD).

    • Strengths: High stability, good selectivity in directed C-H functionalizations.

    • Considerations: May require higher reaction temperatures compared to some Cp*Ir alternatives.

  • [Cp*Ir(III)] Catalysts:

    • Mechanism: Can proceed via CMD or oxidative addition, depending on the specific complex and reaction conditions.

    • Strengths: High reactivity, broad substrate scope, and often milder reaction conditions.

    • Considerations: The bulky Cp* ligand can influence regioselectivity, and catalyst cost can be a factor.

The choice between [Ir(ppy)₂Cl]₂ and a [Cp*Ir(III)] catalyst will depend on the specific substrate, the desired functionalization, and the required reaction conditions. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions in the design and execution of their C-H activation experiments. The use of high-throughput experimentation can further accelerate the optimization of these powerful catalytic systems.[6]

References

Unveiling the Electrochemical Landscape: A Comparative Guide to Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electrochemical behavior of the pivotal iridium(III) complex, Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), and its analogues reveals a landscape rich with tunable redox properties crucial for advancements in materials science and drug development. While direct and detailed cyclic voltammetry data for the dimeric complex, often denoted as [Ir(ppy)2Cl]2, is not extensively reported in peer-reviewed literature, a comprehensive understanding can be constructed by examining its monomeric derivatives, which are readily synthesized from this precursor.

This guide provides a comparative analysis of the electrochemical properties of various cyclometalated iridium(III) complexes derived from [Ir(ppy)2Cl]2, offering researchers, scientists, and drug development professionals a valuable resource for selecting and designing compounds with tailored electronic characteristics. The data presented herein is collated from numerous studies and standardized for comparative purposes.

Experimental Protocols: The Foundation of Electrochemical Analysis

The electrochemical behavior of these iridium complexes is predominantly investigated using cyclic voltammetry (CV). This powerful technique provides insights into the redox potentials and the stability of the different oxidation states of the metal complex. A typical experimental protocol for the cyclic voltammetry of an iridium(III) complex is as follows:

1. Preparation of the Analyte Solution:

  • A solution of the iridium(III) complex (typically 1 mM) is prepared in a suitable, dry, and degassed organic solvent, such as acetonitrile (MeCN) or dichloromethane (CH2Cl2).

  • A supporting electrolyte, usually 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to the solution to ensure sufficient conductivity.

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is employed, consisting of:

    • A glassy carbon or platinum working electrode.

    • A platinum wire or graphite rod as the counter (auxiliary) electrode.

    • A silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO3) reference electrode. Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard for potential calibration.

3. Data Acquisition:

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for a period of time before the experiment and maintained under an inert atmosphere throughout the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • The cyclic voltammogram is recorded by scanning the potential of the working electrode at a specific scan rate (e.g., 100 mV/s) and measuring the resulting current.

Comparative Electrochemical Data

The electrochemical properties of iridium(III) complexes are highly dependent on the nature of the ligands coordinated to the iridium center. The parent dimer, [Ir(ppy)2Cl]2, serves as a versatile starting material for the synthesis of a wide array of monomeric complexes with the general formula [Ir(ppy)2(N^N)]^n+ or [Ir(ppy)2(L)], where N^N is a bidentate N-donor ligand and L is an ancillary ligand.

The table below summarizes the key electrochemical data for a selection of these derivative complexes, providing a basis for comparison. The oxidation potential (Eox) is typically assigned to the Ir(III)/Ir(IV) redox couple, while the reduction potential (Ered) is often associated with ligand-based reductions.

ComplexAncillary Ligand (N^N or L)Oxidation Potential (Eox vs. Fc/Fc+) [V]Reduction Potential (Ered vs. Fc/Fc+) [V]SolventReference
[Ir(ppy)2(bpy)]+2,2'-bipyridine (bpy)~1.0 - 1.3~-1.7 - -2.0MeCNGeneral literature
[Ir(ppy)2(phen)]+1,10-phenanthroline (phen)~1.0 - 1.3~-1.7 - -2.0MeCNGeneral literature
[Ir(ppy)2(dtbbpy)]+4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)~1.0 - 1.2~-1.8 - -2.1MeCNGeneral literature
[Ir(ppy)2(acac)]acetylacetonate (acac)~0.8 - 1.0Not typically observedCH2Cl2General literature

Note: The exact redox potentials can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The values presented are approximate ranges based on available literature.

The data clearly indicates that the electronic properties of the ancillary ligand significantly influence the redox potentials of the complex. Electron-donating groups on the ancillary ligand tend to lower the oxidation potential, making the complex easier to oxidize. Conversely, electron-withdrawing groups generally increase the oxidation potential.

Experimental Workflow and Signaling Pathways

The logical workflow for the electrochemical analysis of these iridium complexes can be visualized as a clear, sequential process.

experimental_workflow cluster_synthesis Complex Synthesis cluster_analysis Electrochemical Analysis cluster_interpretation Interpretation & Application start [Ir(ppy)2Cl]2 Precursor synth Reaction with Ancillary Ligand (N^N or L) start->synth product Monomeric Iridium(III) Complex synth->product prep Sample Preparation (Solvent + Electrolyte) product->prep cv Cyclic Voltammetry Measurement prep->cv data Data Acquisition (Voltammogram) cv->data analysis Data Analysis (Redox Potentials) data->analysis comparison Comparison with Alternative Complexes analysis->comparison application Correlation with Material/Biological Properties comparison->application

Caption: Experimental workflow for the synthesis and electrochemical analysis of iridium(III) complexes.

This workflow highlights the journey from the precursor dimer to the final interpretation of the electrochemical data, which is essential for understanding the structure-property relationships and guiding the design of new functional molecules.

In the context of drug development, the redox properties of these iridium complexes are critical. For instance, in photodynamic therapy (PDT), the excited state of the iridium complex can undergo electron transfer processes with biological substrates, leading to the generation of reactive oxygen species (ROS) that induce cell death. The ease of oxidation or reduction of the complex, as determined by cyclic voltammetry, directly impacts its efficacy as a photosensitizer.

pdt_pathway Ir_GS Ir(III) Complex (Ground State) Ir_ES Ir(III) Complex (Excited State) Ir_GS->Ir_ES Light (hν) Ir_ES->Ir_GS Phosphorescence O2 Molecular Oxygen (3O2) Ir_ES->O2 Energy Transfer or Electron Transfer ROS Reactive Oxygen Species (1O2, O2-) O2->ROS CellDeath Cellular Damage & Apoptosis ROS->CellDeath

Caption: Simplified signaling pathway for photodynamic therapy involving an iridium(III) complex.

This diagram illustrates how the photo-excited iridium complex can initiate a cascade of events leading to therapeutic outcomes, a process fundamentally governed by its electrochemical properties. The ability to fine-tune these properties through ligand modification, as evidenced by the comparative data, is a powerful tool for the rational design of next-generation therapeutic agents and advanced materials.

A Comparative Review of Iridium-Based Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Iridium(III) complexes have emerged as a promising class of photosensitizers for photodynamic therapy (PDT), owing to their favorable photophysical properties, including high singlet oxygen quantum yields, significant photostability, and tunable emission characteristics. This guide provides a comparative review of three distinct iridium-based photosensitizers: a cyclometalated iridium(III)-β-carboline complex (hereafter referred to as Complex 2 ), an infrared two-photon excitable photosensitizer (YQ2 ), and a recently developed complex, [Ir(thpy)₂ benz]Cl . We present a comprehensive analysis of their performance based on experimental data, detailing their phototoxicity, cellular uptake, and mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further research. This review is intended for researchers, scientists, and drug development professionals in the field of oncology and photomedicine.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death.[1] An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-900 nm) for deep tissue penetration, high singlet oxygen quantum yield, low dark toxicity, and preferential accumulation in tumor tissues.[2]

Cyclometalated iridium(III) complexes have garnered significant attention as potential photosensitizers due to their unique photophysical and photochemical attributes.[3][4] The heavy atom effect of iridium promotes efficient intersystem crossing to the triplet state, a prerequisite for effective energy transfer to molecular oxygen.[5] Furthermore, the versatile coordination chemistry of iridium allows for the rational design of complexes with tailored properties, including subcellular targeting and enhanced phototoxicity.[6]

This guide presents a comparative analysis of three noteworthy iridium-based photosensitizers: Complex 2 , a lysosome-targeting agent with pH-responsive ¹O₂ production[3]; YQ2 , an infrared two-photon excitable photosensitizer designed for deep-tissue PDT[7]; and [Ir(thpy)₂ benz]Cl , a photostable complex that localizes in the Golgi apparatus, mitochondria, and endoplasmic reticulum.[5][8]

Comparative Performance Data

The following table summarizes the key performance indicators of the three selected iridium-based photosensitizers, based on published experimental data.

PropertyComplex 2YQ2[Ir(thpy)₂ benz]Cl
Chemical Structure --INVALID-LINK-- where N^C = 2-phenylpyridine and N^N = 1-(2-benzimidazolyl)-β-carbolineNitro-substituted styryl group and 1-phenylisoquinoline ligand-containing Ir(III) complex[Ir(thpy)₂(benz)]Cl
Absorption Maxima (λ_abs, nm) ~425Not explicitly stated, but active with 808 nm two-photon excitation~450
Emission Maxima (λ_em, nm) ~580 (pH dependent)Not explicitly stated550
Singlet Oxygen Quantum Yield (Φ_Δ) pH-dependent, enhanced in acidic environmentsNot explicitly stated0.43
Subcellular Localization LysosomesMitochondriaGolgi apparatus, Mitochondria, Endoplasmic Reticulum
Cell Line(s) Tested A549 (human lung carcinoma), A549cisR (cisplatin-resistant), LO2 (human normal liver)Malignant melanoma and non-small-cell lung cancer cell linesMultiple cancer cell lines
IC₅₀ (Light, µM) 0.12 (A549)Not explicitly statedNot explicitly stated, but effective at low doses
IC₅₀ (Dark, µM) ≥ 100 (A549)Not explicitly statedNo cell killing up to 200 µM
Phototoxicity Index (PI) > 833 (A549)> 885 (malignant melanoma), > 1234 (non-small-cell lung cancer)Not explicitly stated
Cell Death Mechanism Caspase-dependent apoptosis via lysosomal damageApoptosis via caspase activationApoptosis

Experimental Protocols

Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation by a photosensitizer upon irradiation. A common method for its determination is the relative method, using a well-characterized photosensitizer as a reference standard.

Materials:

  • Test photosensitizer

  • Reference photosensitizer with a known Φ_Δ in the same solvent (e.g., Rose Bengal, [Ru(bpy)₃]Cl₂)[3][9]

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)

  • Spectrophotometer

  • Fluorometer

  • Light source with a specific wavelength (e.g., laser or LED)

  • Quartz cuvettes

Procedure:

  • Prepare solutions of the test photosensitizer and the reference standard in a suitable solvent (e.g., DMF, water) with an absorbance of approximately 0.1 at the irradiation wavelength.[9]

  • Prepare a stock solution of the singlet oxygen trap (e.g., DPBF).

  • In a quartz cuvette, mix the photosensitizer solution with the singlet oxygen trap solution. The final concentration of the trap should be sufficient to react with the generated singlet oxygen without significant self-oxidation.

  • Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs.

  • Monitor the decrease in the absorbance or fluorescence of the singlet oxygen trap at regular time intervals. The reaction of the trap with singlet oxygen leads to a loss of its characteristic spectral signal.

  • Repeat the experiment under identical conditions with the reference standard.

  • The singlet oxygen quantum yield of the test photosensitizer (Φ_Δ_sample) can be calculated using the following equation:

    Φ_Δ_sample = Φ_Δ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where:

    • Φ_Δ_ref is the known singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the rates of the trap's spectral change for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.

Phototoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to determine the cytotoxicity of photosensitizers in the dark and upon light irradiation.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test photosensitizer

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Light source for irradiation (e.g., LED array)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of the photosensitizer in complete medium and incubate for a specific period (e.g., 12-24 hours) in the dark.

  • For the "light" condition, irradiate the cells with a light source at the appropriate wavelength and dose. For the "dark" condition, keep the plates in the dark.[3]

  • After irradiation, incubate the cells for a further period (e.g., 24-48 hours).

  • Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the photosensitizer that causes 50% inhibition of cell viability) is then calculated from the dose-response curve.

Cellular Uptake Analysis (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the intracellular concentration of iridium, providing a quantitative measure of photosensitizer uptake by cells.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test photosensitizer

  • PBS

  • Trypsin-EDTA

  • Cell counter (e.g., hemocytometer)

  • ICP-MS instrument

  • Nitric acid (trace metal grade)

Procedure:

  • Seed a known number of cells in culture dishes and allow them to adhere.

  • Treat the cells with a specific concentration of the iridium-based photosensitizer and incubate for various time points.

  • After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound complex.

  • Harvest the cells by trypsinization and count them.

  • Pellet the cells by centrifugation.

  • Digest the cell pellet with concentrated nitric acid to break down the organic matrix and release the iridium ions.

  • Dilute the digested sample with deionized water to a suitable volume for ICP-MS analysis.

  • Analyze the iridium content in the samples using an ICP-MS instrument, with appropriate calibration standards.

  • The intracellular concentration of the photosensitizer can be expressed as the amount of iridium per cell or per million cells.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

The primary mechanism of cell death induced by many iridium-based photosensitizers in PDT is apoptosis, often initiated through the mitochondrial pathway. Upon light activation, the photosensitizer generates ROS, which leads to mitochondrial damage, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.[14][15]

apoptosis_pathway cluster_0 Extracellular cluster_1 Cellular Environment Light Light Activated_PS Activated Photosensitizer Light->Activated_PS Activation Photosensitizer Photosensitizer Photosensitizer->Activated_PS ROS Reactive Oxygen Species (ROS) Activated_PS->ROS Generates Mitochondrion Mitochondrion ROS->Mitochondrion Damages Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: Mitochondria-mediated apoptosis induced by an iridium-based photosensitizer.

Experimental Workflow for Phototoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the phototoxicity of an iridium-based photosensitizer.

phototoxicity_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_PS Incubate with Photosensitizer Cell_Seeding->Incubation_PS Irradiation Irradiate with Light (Light Group) Incubation_PS->Irradiation Dark_Control Keep in Dark (Dark Group) Incubation_PS->Dark_Control Post_Incubation Post-treatment Incubation Irradiation->Post_Incubation Dark_Control->Post_Incubation MTT_Assay Perform MTT Assay Post_Incubation->MTT_Assay Data_Analysis Analyze Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing photosensitizer phototoxicity.

Key Characteristics of an Ideal Photosensitizer

The development of effective photosensitizers is guided by a set of key characteristics that dictate their therapeutic efficacy.

ideal_ps_characteristics cluster_properties Key Characteristics Ideal_PS Ideal Photosensitizer High_Phi_Delta High Singlet Oxygen Quantum Yield (ΦΔ) Ideal_PS->High_Phi_Delta Strong_Absorption Strong Absorption in Therapeutic Window Ideal_PS->Strong_Absorption Low_Dark_Toxicity Low Dark Toxicity Ideal_PS->Low_Dark_Toxicity High_Photostability High Photostability Ideal_PS->High_Photostability Tumor_Selectivity Preferential Tumor Accumulation Ideal_PS->Tumor_Selectivity

Caption: Core characteristics of an ideal photosensitizer for photodynamic therapy.

Conclusion

The iridium-based photosensitizers reviewed here—Complex 2 , YQ2 , and [Ir(thpy)₂ benz]Cl —demonstrate the significant potential and versatility of this class of compounds for photodynamic therapy. Complex 2 showcases the utility of designing photosensitizers with stimuli-responsive behavior, offering enhanced selectivity through its pH-dependent singlet oxygen generation in the acidic environment of lysosomes.[3] YQ2 represents a significant advancement for deep-tissue applications, with its two-photon excitation capabilities in the near-infrared range and remarkable phototoxicity indices.[7] [Ir(thpy)₂ benz]Cl highlights the importance of subcellular localization, targeting multiple organelles to induce apoptosis effectively.[5][8]

The comparative data underscores that the rational design of ligands and overall complex architecture can be used to fine-tune the photophysical and biological properties of iridium photosensitizers to meet specific therapeutic needs. The high phototoxicity indices and low dark toxicity of these compounds make them highly promising candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to aid researchers in the standardized evaluation of new and existing iridium-based photosensitizers, thereby accelerating the translation of these promising agents into clinical practice. Future research should continue to focus on developing photosensitizers with even longer absorption wavelengths, improved tumor targeting, and multi-modal therapeutic capabilities.

References

Cross-validation of experimental results for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) with literature data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of experimental results for the organometallic complex Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), often abbreviated as [Ir(ppy)₂Cl]₂, with established literature data. This complex is a crucial precursor in the synthesis of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs) and serves as a versatile photocatalyst in organic synthesis.[1] Its unique photophysical properties are central to its performance in these applications.

Physicochemical Properties

PropertyExperimental ValueLiterature Value
Molecular Formula C₄₄H₃₂Cl₂Ir₂N₄C₄₄H₃₂Cl₂Ir₂N₄
Molecular Weight 1072.09 g/mol 1072.09 g/mol
CAS Number 92220-65-092220-65-0
Appearance Yellow-orange solidSolid
Photocatalyst Activation Wavelength 465 nm465 nm

Photophysical Properties Comparison

Photophysical PropertyExperimental Value for [Ir(ppy)₂Cl]₂Literature Value for fac-Ir(ppy)₃
Absorption Maximum (λ_abs) [Insert Experimental Data]~375 nm (¹MLCT), 450-500 nm (³MLCT) in CH₂Cl₂
Emission Maximum (λ_em) [Insert Experimental Data]~510-520 nm in CH₂Cl₂
Photoluminescence Quantum Yield (PLQY) [Insert Experimental Data]up to ~97% in degassed toluene
Excited-State Lifetime (τ) [Insert Experimental Data]~1-2 µs in CH₂Cl₂

Experimental Protocols

Synthesis of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

A general method for the synthesis of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) involves the cyclometalation reaction between iridium(III) chloride hydrate and 2-phenylpyridine.[1]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-phenylpyridine (ppy)

  • 2-ethoxyethanol (or a similar high-boiling point solvent)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • A mixture of iridium(III) chloride hydrate and a slight excess of 2-phenylpyridine (typically a 1:2.5 molar ratio) is suspended in a 3:1 (v/v) mixture of 2-ethoxyethanol and water.

  • The reaction mixture is purged with nitrogen and then heated to reflux (around 120-130 °C) under a nitrogen atmosphere for 12-24 hours.

  • During the reaction, a yellow-orange precipitate of the dimer, [Ir(ppy)₂Cl]₂, is formed.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The crude product is washed sequentially with methanol and diethyl ether to remove unreacted starting materials and byproducts.

  • The resulting solid is dried under vacuum to yield the purified Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III).

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized complex.

  • ¹H NMR Spectroscopy: To verify the structure of the ligands and the overall complex.

  • Mass Spectrometry: To confirm the molecular weight of the dimeric complex.

  • UV-Vis Absorption Spectroscopy: To determine the absorption maxima (λ_abs) which correspond to metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions.

  • Photoluminescence Spectroscopy: To measure the emission maxima (λ_em) and the photoluminescence quantum yield (PLQY).

  • Time-Resolved Photoluminescence: To determine the excited-state lifetime (τ) of the phosphorescent emission.

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes involving Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification IrCl3 Iridium(III) Chloride Hydrate reflux Reflux in 2-ethoxyethanol/water (12-24h, ~125°C, N₂) IrCl3->reflux ppy 2-phenylpyridine ppy->reflux filtration Filtration reflux->filtration Precipitate Formation washing Washing with Methanol & Diethyl Ether filtration->washing drying Drying under Vacuum washing->drying product [Ir(ppy)₂Cl]₂ drying->product Photocatalysis_Mechanism Ir_GS [Ir(ppy)₂Cl]₂ (Ground State) Ir_ES [Ir(ppy)₂Cl]₂* (Excited State) Ir_GS->Ir_ES Light (hν) (465 nm) Ir_ES->Ir_GS Phosphorescence O2_ES ¹O₂ (Singlet Oxygen) Ir_ES->O2_ES Energy Transfer O2_GS ³O₂ (Triplet Oxygen) Oxidized_Substrate Oxidized Product O2_ES->Oxidized_Substrate Oxidation Substrate Organic Substrate OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host doped with Ir complex) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO)

References

Safety Operating Guide

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) are critical for ensuring laboratory safety and environmental protection. This organometallic compound, containing the rare and valuable heavy metal iridium, is classified as hazardous and requires strict adherence to established protocols. Disposal must always be in accordance with local, state, and federal regulations.

Immediate Safety and Hazard Information

Before handling Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), it is essential to be familiar with its hazard profile and take appropriate safety precautions. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[1][3] When handling the solid powder, a dust mask (such as a type N95) is recommended to avoid inhalation.[2]

  • Ventilation: Use only in a well-ventilated area or in a chemical fume hood to avoid breathing dust or vapors.[1][3]

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[1][3] Avoid dust formation.[1]

Hazard Classification Summary

The following table summarizes the hazard information for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) based on available Safety Data Sheets (SDS).

Hazard CategoryGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]

Step-by-Step Disposal and Waste Management Workflow

As a compound containing a heavy metal, Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) waste is typically considered hazardous.[4] It must be managed from "cradle-to-grave" in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] The primary principle is to never dispose of this chemical down the drain or in regular solid waste.

The following diagram illustrates the decision-making process for the proper management of waste containing this iridium complex.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal & Recycling Pathway A Waste Generated (Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)) B Characterize Waste Stream A->B C Solid Waste (e.g., unused reagent, contaminated solids) B->C Is it solid? D Liquid Waste (e.g., reaction mixtures, solutions) B->D Is it liquid? E Contaminated Labware (e.g., gloves, wipes, glassware) B->E Is it labware? F Segregate from other waste streams C->F D->F E->F G Use designated, labeled, sealed hazardous waste containers F->G H Store in a cool, dry, well-ventilated area G->H I Consult Institutional EHS (Environmental Health & Safety) H->I J High Iridium Concentration? I->J K Iridium Recovery / Recycling (Precious Metal Recycler) J->K Yes L Hazardous Waste Disposal (Certified Vendor) J->L No / Not Feasible

Disposal workflow for Iridium(III) complex waste.
Detailed Disposal Procedures

  • Characterization and Identification:

    • Determine if the waste is hazardous. Given that it contains iridium, a heavy metal, it should be presumed hazardous.[7]

    • Analyze the waste to determine the concentration of iridium if possible. This is particularly important for assessing the feasibility of recycling.[5]

  • Segregation:

    • Separate waste containing the iridium complex from all other non-hazardous and different types of hazardous waste to prevent cross-contamination.[5]

    • Keep solid, liquid, and sharp-contaminated waste streams in separate containers.

  • Storage and Handling:

    • Use appropriate, clearly labeled containers for storage.[5] The label should include "Hazardous Waste," the chemical name "Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)," and the associated hazards (Irritant).

    • Keep containers tightly closed and store them in a designated, secure, and well-ventilated area.[1]

    • For any spills, absorb solutions with an inert material like diatomite or universal binders.[3] Decontaminate surfaces by scrubbing with alcohol.[3] Collect all cleanup materials as hazardous waste.

  • Disposal Method:

    • Never dispose of this material in the trash or down the sink.[7]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup.

    • The waste must be transported and disposed of by a licensed hazardous waste management vendor.[1]

Iridium Recovery and Recycling

Due to the high economic value and rarity of iridium, recycling is the preferred method for managing concentrated waste streams.[8][9] Several commercial entities specialize in recovering precious metals from various waste forms, including spent catalysts and laboratory waste.[9][10]

Experimental Protocol for Laboratory-Scale Iridium Recycling

A study published by the National Institutes of Health (NIH) outlines a quantitative, pyrolysis-free process for recovering iridium from organoiridium waste suitable for a standard laboratory setting.[8] This method avoids the generation of highly inert iridium metal, which is difficult to reprocess.[8]

Key Steps of the Recycling Protocol:

  • Oxidative Degradation: The organoiridium waste is treated with bleach (sodium hypochlorite) to oxidatively degrade the organic ligands and precipitate the iridium as crude iridium(IV) hydroxide.[8]

  • Redox Dissolution: The crude hydroxide precipitate is then treated with hydrazine followed by hydrogen peroxide.[8] This process results in the formation of synthetically valuable hexachloroiridic acid.

  • Conversion to a Useful Precursor: The hexachloroiridic acid is then converted into [(1,5-cyclooctadiene)IrCl]₂, a common starting material in organometallic synthesis, in high yield (87%).[8]

This protocol provides a sustainable and economically viable alternative to disposal for research groups that accumulate significant quantities of iridium waste.[8]

References

Essential Safety and Operational Guidance for Handling Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) (CAS No. 92220-65-0). Adherence to these guidelines is essential to ensure personal safety and proper management of this organoiridium compound.

Hazard Identification and Personal Protective Equipment (PPE)

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection Dust mask type N95 (US) or a half mask with a particle filter conforming to EN 143 or EN 149.[1][2]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1][2]
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.[1]Protects eyes from splashes and airborne particles that can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact that can lead to irritation.[1][2]
Body Protection Standard laboratory coat.Protects against incidental skin contact.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram outlines the recommended procedure for handling Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_ppe Don appropriate PPE prep_setup Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup Ensure safety handle_weigh Carefully weigh the required amount prep_setup->handle_weigh Proceed with experiment handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_spill Clean any spills with appropriate materials handle_transfer->cleanup_spill After handling cleanup_decon Decontaminate work surfaces cleanup_spill->cleanup_decon dispose_ppe Dispose of contaminated PPE as hazardous waste cleanup_decon->dispose_ppe Final steps dispose_chem Segregate organoiridium waste for recycling or disposal dispose_ppe->dispose_chem

Workflow for Handling Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III).

Disposal Plan: Emphasizing Recycling

Due to the high value and environmental concerns associated with iridium, recycling of organoiridium waste is strongly encouraged. Recent protocols have demonstrated efficient methods for iridium recovery, which should be considered as the primary disposal route.

Recommended Disposal Protocol:

  • Segregation: Collect all waste containing Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), including contaminated consumables, in a dedicated, clearly labeled hazardous waste container.

  • Recycling: For larger quantities of waste, consider implementing an in-house or third-party recycling process to recover the iridium. A recently developed method involves the use of sodium hypochlorite (bleach) to create hexachloroiridic acid, a common starting material for many iridium complexes.[3] This process can be a cost-effective and environmentally friendly alternative to incineration.

  • Third-Party Disposal: If recycling is not feasible, the waste must be disposed of as hazardous chemical waste through a licensed environmental disposal company. Ensure that the waste is properly characterized and labeled according to all applicable local, state, and federal regulations.

First Aid Measures:

  • After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • After skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • After inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • After swallowing: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.